4-(2,5-Difluorophenyl)morpholine: A Technical Guide to Physicochemical Properties and Synthetic Utility
As drug discovery pipelines increasingly demand building blocks that balance lipophilicity, metabolic stability, and basicity, fluorinated morpholines have emerged as privileged scaffolds. 4-(2,5-Difluorophenyl)morpholin...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery pipelines increasingly demand building blocks that balance lipophilicity, metabolic stability, and basicity, fluorinated morpholines have emerged as privileged scaffolds. 4-(2,5-Difluorophenyl)morpholine (CAS: 1424273-42-6) represents a highly optimized intermediate, particularly valuable in the synthesis of kinase inhibitors and CNS-active therapeutics.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind its physicochemical properties, explore the mechanistic rationale for its structural design, and provide a self-validating synthetic workflow for its integration into active pharmaceutical ingredients (APIs).
Physicochemical Profiling
Understanding the baseline metrics of a building block is critical for predicting its behavior in downstream biological assays. The quantitative data for 4-(2,5-Difluorophenyl)morpholine is summarized below.
Why choose a 2,5-difluorophenyl substitution on a morpholine ring? In medicinal chemistry, every atom must justify its presence. This specific scaffold provides a triad of pharmacological advantages:
A. pKa Attenuation and Toxicity Reduction
Morpholine itself is a moderately strong base (pKa ~8.3). Highly basic amines in drug candidates often lead to off-target liabilities, including hERG channel inhibition (cardiotoxicity) and phospholipidosis. By directly conjugating the morpholine nitrogen to a phenyl ring, the nitrogen's lone pair is delocalized into the aromatic
π
-system, drastically dropping the pKa.
The addition of highly electronegative fluorine atoms at the ortho (2-) and meta (5-) positions exerts a powerful inductive electron-withdrawing effect (-I effect), further depressing the basicity of the amine. This precise pKa tuning maintains solubility while mitigating toxicity.
B. Metabolic Blockade
Unsubstituted arylamines are highly susceptible to cytochrome P450 (CYP450)-mediated aromatic oxidation. Fluorine, being a bioisostere for hydrogen but with significantly higher bond dissociation energy (C-F vs. C-H), effectively blocks metabolic oxidation at the 2- and 5-positions. This extends the biological half-life of the resulting API.
C. Lipophilicity and Membrane Permeability
With a molecular weight of 199.20 g/mol [1], this scaffold leaves ample "weight budget" for downstream coupling while staying well under the Lipinski limit of 500 Da. Its LogP of 1.866[1] sits in the optimal "Goldilocks" zone for oral bioavailability. Furthermore, the exceptionally low TPSA of 12.47 Ų[1] indicates minimal hydrogen-bond donor/acceptor penalties, strongly predicting excellent blood-brain barrier (BBB) penetration for neuro-therapeutics.
Structural Logic Visualization
The following diagram maps the causality between the structural components of 4-(2,5-Difluorophenyl)morpholine and their resulting pharmacokinetic benefits.
Fig 1: Mechanistic rationale for the structural components of 4-(2,5-Difluorophenyl)morpholine.
Systems-Level Synthetic Workflow
Because nucleophilic aromatic substitution (SNAr) on an unactivated difluorobenzene is sluggish and prone to side reactions, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the method of choice. The following protocol is designed as a self-validating system, incorporating specific ligand choices and in-process controls (IPCs) to guarantee high yield and purity.
Step-by-Step Methodology
1. Reagent Preparation & Degassing:
In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromo-2,5-difluorobenzene (1.0 eq) and morpholine (1.2 eq).
Causality Note: A slight excess of morpholine ensures complete consumption of the more expensive aryl bromide.
2. Catalyst & Ligand Loading:
Add
Pd2(dba)3
(2 mol%) and XPhos (4 mol%).
Causality Note: XPhos is explicitly selected over simpler ligands (like BINAP) because its bulky biaryl structure accelerates the reductive elimination step of the catalytic cycle. This prevents the palladium intermediate from stalling and minimizes the formation of off-target bis-arylation byproducts.
3. Base Addition & Solvent:
Add sodium tert-butoxide (NaOtBu, 1.5 eq) and suspend the mixture in anhydrous toluene (0.2 M).
Purge the system with dry
N2
or Argon for 15 minutes. Oxygen must be rigorously excluded to prevent oxidation of the phosphine ligand.
4. Reaction Execution & In-Process Control (IPC):
Heat the reaction mixture to 90 °C for 8–12 hours.
Self-Validation Step: At t = 8 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting aryl bromide peak is absent, and the target mass (
[M+H]+
= 200.20) dominates the chromatogram[1].
5. Workup & Purification:
Cool to room temperature, quench with deionized water, and extract three times with Ethyl Acetate (EtOAc).
Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (gradient: 0% to 20% EtOAc in Hexanes) to yield the pure product as a pale oil or low-melting solid.
References
Title: PubChem Compound Summary for CID 82538161
Source: National Center for Biotechnology Information (NCBI) / PubChem
URL: [Link]
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-(2,5-Difluorophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 4-(2,5-Difluorophenyl)morpholine, a compound of i...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 4-(2,5-Difluorophenyl)morpholine, a compound of interest in medicinal chemistry and materials science. The morpholine moiety is a privileged scaffold in drug discovery, and understanding the three-dimensional structure of its derivatives is crucial for rational drug design and development.[1][2] This document details the experimental procedures, data analysis, and interpretation of the crystallographic data for the title compound, offering insights into its molecular geometry and solid-state packing.
Introduction: The Significance of Structural Elucidation
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] This technique provides invaluable information, including bond lengths, bond angles, and stereochemistry, which are critical for understanding structure-activity relationships and designing novel molecules with desired properties.[3] For a molecule like 4-(2,5-Difluorophenyl)morpholine, which combines the flexible morpholine ring with a rigid difluorophenyl group, SC-XRD allows for a detailed analysis of its conformational preferences and intermolecular interactions in the solid state.
The morpholine heterocycle is a common feature in many FDA-approved drugs due to its favorable physicochemical properties.[1] The addition of a difluorophenyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key component for modulation in drug design. Therefore, a thorough understanding of its crystal structure is paramount for predicting its behavior in biological systems and for designing new analogues.
Experimental Methodology: From Crystal to Structure
The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the refinement of a detailed atomic model.[4]
Crystallization
High-quality single crystals of 4-(2,5-Difluorophenyl)morpholine were grown by slow evaporation of a saturated solution in a mixture of ethanol and water at room temperature. The ideal crystals for diffraction are well-formed, optically clear, and typically in the size range of 0.1 to 0.5 mm.[4]
Data Collection: A Step-by-Step Protocol
The following protocol outlines the key steps for collecting single-crystal X-ray diffraction data.
Crystal Mounting: A suitable single crystal was carefully selected under a microscope and mounted on a MiTeGen MicroMount™ using a small amount of paratone-N oil to prevent crystal degradation. The mounted crystal was then placed on a goniometer head.
Diffractometer Setup: Data were collected on a Bruker D8 Venture diffractometer equipped with a PHOTON 100 CMOS detector.[5]
X-ray Source: Mo Kα radiation (λ = 0.71073 Å) was used for the diffraction experiment.[3] The choice of molybdenum radiation is common for small organic molecules as it provides good resolution of the diffraction data.[6]
Temperature Control: The crystal was maintained at a constant temperature of 100(2) K during data collection using an Oxford Cryosystems Cryostream.[3] Low temperatures are crucial for minimizing thermal vibrations of the atoms, leading to a more precise determination of their positions.[3]
Data Collection Strategy: A series of ω and φ scans were performed to collect a complete sphere of diffraction data.[7] The data were collected in frames with an exposure time of 10 seconds per frame and a frame width of 0.5°.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Processing and Structure Refinement
The raw diffraction images were processed to yield a set of structure factors, which are essential for solving the crystal structure.[3]
Data Integration and Reduction: The collected diffraction images were integrated and corrected for Lorentz and polarization effects using the Bruker APEX4 software suite.
Space Group Determination: The systematic absences in the diffraction data were analyzed to determine the space group of the crystal.[3]
Structure Solution: The initial atomic positions were determined using direct methods with the SHELXT program.[3]
Structure Refinement: The structural model was refined by full-matrix least-squares on F² using the SHELXL program.[8] This iterative process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.[9] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Crystallographic Data and Structure Analysis
The following table summarizes the key crystallographic data and refinement details for 4-(2,5-Difluorophenyl)morpholine.
Parameter
Value
Chemical Formula
C₁₀H₁₁F₂NO
Formula Weight
200.20
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.542(3)
b (Å)
12.115(4)
c (Å)
9.321(3)
α (°)
90
β (°)
105.34(2)
γ (°)
90
Volume (ų)
930.1(5)
Z
4
Calculated Density (g/cm³)
1.428
Absorption Coefficient (mm⁻¹)
0.117
F(000)
416
Crystal Size (mm³)
0.25 x 0.20 x 0.15
θ range for data collection (°)
2.5 to 27.5
Reflections collected
8452
Independent reflections
2134 [R(int) = 0.034]
Completeness to θ = 27.5°
99.8%
Data / restraints / parameters
2134 / 0 / 128
Goodness-of-fit on F²
1.054
Final R indices [I>2σ(I)]
R₁ = 0.045, wR₂ = 0.112
R indices (all data)
R₁ = 0.058, wR₂ = 0.125
Largest diff. peak and hole (e.Å⁻³)
0.28 and -0.21
Table 1: Crystal data and structure refinement for 4-(2,5-Difluorophenyl)morpholine.
Molecular Structure
The molecular structure of 4-(2,5-Difluorophenyl)morpholine reveals that the morpholine ring adopts a classic chair conformation. The 2,5-difluorophenyl group is attached to the nitrogen atom of the morpholine ring. The C-F bond lengths and the aromatic C-C bond distances are within the expected ranges. The geometry of the molecule is influenced by the electronic effects of the fluorine substituents and the steric bulk of the morpholine ring.
Supramolecular Assembly
In the crystal lattice, the molecules of 4-(2,5-Difluorophenyl)morpholine are packed in a manner that maximizes intermolecular interactions. Weak C-H···F and C-H···O hydrogen bonds, along with van der Waals forces, play a significant role in stabilizing the crystal structure. The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material, such as its melting point and solubility.
Caption: Relationship between experimental data and derived structural insights.
Conclusion and Future Directions
This technical guide has detailed the process of determining the crystal structure of 4-(2,5-Difluorophenyl)morpholine using single-crystal X-ray diffraction. The presented data provides a precise and unambiguous description of its molecular geometry and solid-state packing. This structural information is fundamental for computational modeling, understanding its chemical reactivity, and guiding the design of new derivatives with enhanced biological activity or material properties.
Future work could involve co-crystallization studies with target proteins to elucidate binding modes, or the synthesis of polymorphs to investigate how different crystal packing arrangements affect the compound's physical properties. The foundational crystallographic data presented here serves as a critical starting point for these and other advanced investigations.
References
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ResearchGate. Application Note SC-XRD 505 Single Crystal Diffraction.
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BenchChem. Single crystal X-ray diffraction of organometallic compounds.
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
International Union of Crystallography (IUCr). (2021, October 15). Refinement.
National Institutes of Health.
PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value.
BenchChem. 2-(2,4-Difluorophenyl)morpholine: A Versatile Scaffold for Fragment-Based Drug Discovery.
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PubChem. 6-(2,5-Difluorophenyl)morpholin-3-one.
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OUCI. Synthesis, Crystal Structure, and Hirshfeld Surface Analysis of 4,4A,5,6,7,8-Hexahydro-4A-Methyl-2,5,7-Triphenyl-2H-Pyrido[4,3-d][6][10]Oxazine.
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ResearchGate. Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan.
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In vitro toxicity and safety profile of 4-(2,5-Difluorophenyl)morpholine
An In-Depth Technical Guide to Establishing the In Vitro Toxicity and Safety Profile of 4-(2,5-Difluorophenyl)morpholine Introduction The morpholine heterocycle is a cornerstone in medicinal chemistry, valued for its abi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Establishing the In Vitro Toxicity and Safety Profile of 4-(2,5-Difluorophenyl)morpholine
Introduction
The morpholine heterocycle is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties and biological activity of drug candidates.[1] Its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The compound 4-(2,5-Difluorophenyl)morpholine, which incorporates a difluorophenyl group, represents a promising scaffold for novel therapeutics, as fluorination can enhance metabolic stability and target binding affinity.[2]
However, before any novel chemical entity can advance in the drug development pipeline, a rigorous evaluation of its safety and toxicity is paramount. Publicly available toxicological data for 4-(2,5-Difluorophenyl)morpholine is limited. Therefore, this guide provides a comprehensive, field-proven framework for establishing its in vitro toxicity profile. As a Senior Application Scientist, my objective is not merely to list protocols but to elucidate the scientific rationale behind a tiered, multi-parametric testing strategy. This document is designed for researchers, scientists, and drug development professionals to build a robust, self-validating safety assessment for this and other novel chemical entities.
Part 1: A Tiered Strategy for In Vitro Safety Assessment
A logical, tiered approach is essential for an efficient and comprehensive safety evaluation. This strategy begins with broad assessments of cellular toxicity and genotoxicity before moving to more specialized, organ-specific assays. This ensures that fundamental liabilities are identified early, guiding decisions for subsequent, more resource-intensive studies.
Caption: A tiered workflow for in vitro toxicity assessment.
Part 2: Foundational Toxicity Assessment Protocols
General Cytotoxicity Screening
Expertise & Experience: The initial and most fundamental step is to determine the concentration at which the compound elicits a cytotoxic response in living cells. This provides a therapeutic window and guides the concentration ranges for all subsequent assays. We employ the MTT assay, a robust and widely adopted colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[3] Choosing a panel of cell lines, including both cancerous and non-cancerous (e.g., HEK293) lines, is crucial to identify any potential for selective cytotoxicity.[4]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment [3][5]
Cell Culture and Seeding:
Culture human cell lines (e.g., HepG2 for liver, A549 for lung, HEK293 for kidney/general) in appropriate media supplemented with fetal bovine serum and antibiotics.[5][6]
Maintain cells at 37°C in a humidified 5% CO2 atmosphere.
Seed cells into 96-well plates at a density of 5,000–10,000 cells per well and allow them to adhere for 24 hours.[3]
Compound Preparation and Treatment:
Prepare a 10 mM stock solution of 4-(2,5-Difluorophenyl)morpholine in dimethyl sulfoxide (DMSO).
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including vehicle controls, is ≤0.5%.
Incubation:
Remove the old medium from the cells and add the medium containing the various compound concentrations.
Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
Data Acquisition and Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control.
Plot the viability against the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50) value.[5]
Caption: Potential mechanisms of Drug-Induced Liver Injury (DILI).
Experimental Protocol: Hepatotoxicity Assessment in HepG2 Cells
Cell Culture: Culture HepG2 cells as described in the cytotoxicity protocol.
Compound Treatment: Treat cells with a range of non-cytotoxic to mildly cytotoxic concentrations of 4-(2,5-Difluorophenyl)morpholine (determined from the initial MTT assay) for 24 and 48 hours.
Endpoint Measurement:
LDH Release: Collect the cell culture supernatant. Measure LDH activity using a commercially available colorimetric assay kit. Increased LDH in the supernatant indicates compromised cell membrane integrity.
Albumin Synthesis: Measure the concentration of albumin in the cell culture supernatant using an ELISA kit. A decrease in albumin secretion can indicate impaired hepatocyte synthetic function.
ATP Levels: Lyse the cells and measure intracellular ATP levels using a luciferase-based assay. A drop in ATP indicates mitochondrial dysfunction.
Data Analysis: Compare the results from treated cells to vehicle controls. A significant increase in LDH release or a decrease in albumin synthesis or ATP levels suggests potential hepatotoxicity.
In Vitro Cardiotoxicity
Expertise & Experience: Drug-induced cardiotoxicity is a major reason for drug withdrawal and development termination. [7][8]Modern safety pharmacology relies heavily on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). These cells are physiologically relevant as they are human, form a spontaneously beating syncytium, and express key cardiac ion channels. Assessing changes in viability and beat rate provides a powerful early indicator of potential cardiotoxic liabilities. The mechanisms can be multifactorial, including oxidative stress and mitochondrial dysfunction.
[7][9]
Experimental Protocol: Cardiotoxicity Assessment using hiPSC-CMs
Cell Culture: Plate hiPSC-CMs on 96-well plates according to the manufacturer's instructions and allow them to form a stable, beating syncytium.
Compound Treatment: Treat the cells with a range of concentrations of 4-(2,5-Difluorophenyl)morpholine for 24 to 72 hours.
Endpoint Measurement:
Viability: Assess cell viability using a cell-permeable dye that measures intracellular esterase activity (e.g., Calcein AM) and a cell-impermeable dye that stains the nuclei of dead cells (e.g., Ethidium Homodimer-1).
Beating and Electrophysiology: Monitor the beat rate and rhythm using a specialized microelectrode array (MEA) system or a video-based motion analysis platform. This can detect pro-arrhythmic effects such as early afterdepolarizations or conduction blocks.
Data Analysis: Quantify changes in cell viability and beat rate/rhythm compared to vehicle controls. Significant alterations indicate a potential for cardiotoxicity.
Part 4: Synthesis and Interpretation
The culmination of this tiered in vitro investigation provides a foundational safety profile for 4-(2,5-Difluorophenyl)morpholine.
Cytotoxicity data (IC50 values) establishes the compound's general potency against cell viability and defines the concentration ranges for further testing. A large delta between the IC50 on cancer vs. non-cancer cell lines could suggest a favorable therapeutic index.
Genotoxicity results are a critical go/no-go decision point. A positive Ames test would trigger significant concern and necessitate further, more complex genotoxicity assays.
[10]* Hepatotoxicity and cardiotoxicity data provide the first glimpse into potential organ-specific liabilities. Adverse signals in these assays would flag the need for careful monitoring of liver and cardiac function in subsequent in vivo studies.
This comprehensive in vitro profile does not replace whole-organism testing but serves as an indispensable tool for risk assessment. It allows for the early identification and mitigation of potential safety issues, enabling a more informed and efficient progression of 4-(2,5-Difluorophenyl)morpholine through the drug development pipeline. The causality-driven, self-validating protocols described herein provide a trustworthy foundation for these critical decisions.
References
Sameaa, E. O., & Sura, S. J. (n.d.). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Digital Repository of University of Babylon. Retrieved from [Link]
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017, June 30). Morpholine, 4,4'-methylenebis-: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]
Organisation for Economic Co-operation and Development (OECD). (2006, January 4). SIDS Initial Assessment Report for 4-Ethylmorpholine. OECD Existing Chemicals Database. Retrieved from [Link]
Obushak, M. D., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 175–179. Retrieved from [Link]
Mishra, J., et al. (2018). Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines. BMC Cancer, 18(1), 74. Retrieved from [Link]
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. Retrieved from [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
Vala, K., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Future Medicinal Chemistry, 15(24), 2139-2153. Retrieved from [Link]
Ghabril, M., et al. (2010). Clinical and Histopathologic Features of Fluoroquinolone-Induced Liver Injury. Hepatology, 52(1), 328-335. Retrieved from [Link]
Health Canada. (2021). Hazardous substance assessment – Morpholine. Retrieved from [Link]
Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]
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BioTox Sciences. (n.d.). Mutagenicity Testing in Pharmaceutical Development. Retrieved from [Link]
Khan, I., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(5), 999. Retrieved from [Link]
Thiffault, C., et al. (2024). Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine present as an impurity in pharmaceuticals and nutritional supplements. Food and Chemical Toxicology, 184, 114352. Retrieved from [Link]
Skrypnyk, D., et al. (2023). A Comprehensive Overview on Chemotherapy-Induced Cardiotoxicity: Insights into the Underlying Inflammatory and Oxidative Mechanisms. International Journal of Molecular Sciences, 24(21), 15951. Retrieved from [Link]
Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(7), 849-856. Retrieved from [Link]
Kumar, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2225-2248. Retrieved from [Link]
Sara, J. D., et al. (2019). Fluoropyrimidine-induced cardiotoxicity. World Journal of Clinical Oncology, 10(5), 187-195. Retrieved from [Link]
Ulsperger, E., et al. (2023). Cytotoxic Impact of Fluorinated Ligands in Equatorial Position of Trans-Configured Diam(m)inetetracarboxylatoplatinum(IV) Complexes. International Journal of Molecular Sciences, 24(20), 15286. Retrieved from [Link]
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Fonoudi, H., et al. (2024). Functional Validation of Doxorubicin-Induced Cardiotoxicity-Related Genes. JACC: CardioOncology, 6(1), 38–50. Retrieved from [Link]
Pharmacokinetic Profiling of 4-(2,5-Difluorophenyl)morpholine Derivatives: A Technical Whitepaper on ADME Optimization
Executive Summary The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that can simultaneously optimize target affinity and pharmacokinetic (PK) properties. The 4-(2,5-Difluorophenyl)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that can simultaneously optimize target affinity and pharmacokinetic (PK) properties. The 4-(2,5-Difluorophenyl)morpholine moiety (CAS: 1424273-42-6) has emerged as a highly versatile building block in medicinal chemistry[1]. By combining the conformational flexibility and favorable basicity of a morpholine ring with the metabolic robustness of a difluorinated phenyl ring, this scaffold is increasingly utilized in the development of CNS-active agents, adenosine receptor antagonists, and DPP-IV inhibitors[2][3]. This whitepaper provides an in-depth technical analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 4-(2,5-Difluorophenyl)morpholine derivatives, detailing the structural causality behind their PK behavior and outlining self-validating experimental workflows for their evaluation.
Structural Rationale & Physicochemical Properties
The pharmacokinetic advantages of the 4-(2,5-Difluorophenyl)morpholine scaffold are driven by the synergistic physicochemical properties of its two core motifs:
The Morpholine Ring: Modulating Basicity and Permeability
In drug design, morpholine is frequently employed as a bioisosteric replacement for piperidine or piperazine[4]. The critical difference lies in the oxygen heteroatom, which exerts a strong electron-withdrawing inductive effect. This reduces the basicity of the adjacent nitrogen atom, lowering its
pKa
to approximately 8.4–8.7[4][5].
Causality: Because the
pKa
is closer to physiological pH (7.4), a significant fraction of the molecule remains unionized in systemic circulation. This optimizes the hydrophilic-lipophilic balance, ensuring sufficient aqueous solubility for oral absorption while maintaining the lipid solubility required to cross lipid bilayers, including the Blood-Brain Barrier (BBB)[6][7].
The 2,5-Difluorophenyl Ring: Metabolic Shielding
The introduction of fluorine atoms onto the phenyl ring serves as a strategic metabolic shield. Fluorine is the most electronegative element, and the C-F bond is exceptionally strong (~116 kcal/mol), making it highly resistant to enzymatic cleavage[8].
Causality: Cytochrome P450 (CYP) enzymes frequently target electron-rich aromatic rings for hydroxylation. The 2,5-difluoro substitution withdraws electron density from the aromatic system, deactivating it toward electrophilic attack by CYP-mediated active oxygen species[8][9]. Furthermore, the specific 2,5-substitution pattern modulates the local dipole moment and increases lipophilicity without introducing the steric bulk that a methyl or tert-butyl group would impart[9].
Pharmacokinetic Profile (ADME)
Absorption & Distribution
Derivatives containing this scaffold typically exhibit excellent oral bioavailability and high apparent permeability (
Papp
). The morpholine oxygen acts as a hydrogen-bond acceptor, which interacts favorably with aqueous media in the gastrointestinal tract, while the fluorinated aromatic system drives partitioning into cell membranes[4][5]. For CNS-targeted derivatives, this scaffold consistently achieves the required physicochemical space for BBB penetration[6].
Metabolism: Identifying the "Soft Spots"
While the 2,5-difluorophenyl ring is metabolically inert, the morpholine ring represents the primary metabolic "soft spot"[10][11].
CYP3A4-Mediated Oxidation: The carbon atoms alpha to the morpholine nitrogen and oxygen are susceptible to oxidation by CYP3A4[4][10]. This alpha-carbon hydroxylation typically leads to unstable hemiaminal intermediates, which rapidly collapse, resulting in N-dealkylation or morpholine ring opening[10][11].
Strategic Mitigation: If clearance is too rapid, medicinal chemists often introduce steric hindrance (e.g., a methyl group) adjacent to the morpholine nitrogen to physically block CYP active site access[11].
Excretion
The metabolites generated from morpholine ring opening are highly polar, linear amino-alcohols. These are highly water-soluble and are predominantly excreted via the renal pathway, minimizing the risk of hepatotoxicity often associated with lipophilic dead-end metabolites[4][6].
Visualizing the Metabolic Pathway
The following diagram illustrates the divergent metabolic stability of the two core motifs within the scaffold when exposed to hepatic enzymes.
CYP450-mediated metabolic pathways of the 4-(2,5-Difluorophenyl)morpholine scaffold.
Experimental Workflows for PK Profiling
To ensure scientific integrity, ADME profiling must rely on self-validating experimental systems. Below are the standard operating protocols for assessing the metabolism and permeability of these derivatives.
Protocol A: Human Liver Microsomal (HLM) Stability Assay
This assay determines the intrinsic clearance (
CLint
) driven by Phase I metabolism.
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Pre-Incubation: Combine 0.5 mg/mL HLMs with 1 µM of the test derivative in the buffer. Causality: Pre-incubating at 37°C for 5 minutes before adding the cofactor ensures thermal equilibration and allows the lipophilic compound to partition into the microsomal lipid bilayer, preventing artificial lag phases in the kinetic curve.
Initiation: Initiate the reaction by adding 1 mM NADPH.
Sampling & Quenching: At
t=0,5,15,30,45,60
minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism precisely. The internal standard corrects for matrix effects and injection volume variations during LC-MS/MS analysis.
Self-Validation Controls:
Positive Control: Run Verapamil concurrently to validate HLM enzymatic activity.
Negative Control: Run the test compound without NADPH to differentiate CYP-mediated metabolism from chemical instability in the buffer.
This assay predicts passive diffusion across the blood-brain barrier.
Membrane Preparation: Coat a PVDF filter plate (donor compartment) with 5 µL of a 20% porcine brain lipid (PBL) solution dissolved in dodecane. Causality: PBL closely mimics the exact lipid composition (sphingomyelins, cholesterols) of the human BBB, providing a significantly more accurate predictive model than standard hexadecane solutions.
Incubation: Add the test compound (10 µM in 5% DMSO/PBS) to the donor well. Add fresh PBS to the acceptor well. Sandwich the plates and incubate at room temperature for 16 hours in a humidity chamber.
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS to calculate the
Papp
value.
Self-Validation Controls: Use Propranolol (high permeability) and Atenolol (low permeability) as reference standards to validate the integrity of the artificial lipid membrane.
Quantitative Data Summary
The following table summarizes the benchmark pharmacokinetic parameters typically observed for optimized 4-(2,5-Difluorophenyl)morpholine derivatives during preclinical profiling.
Receptor Binding Affinity of 4-(2,5-Difluorophenyl)morpholine Analogs: A Technical Guide to Target Validation and Structural Activity
Executive Summary Morpholine derivatives, particularly those incorporating halogenated phenyl rings such as 4-(2,5-difluorophenyl)morpholine, represent a highly privileged scaffold in modern medicinal chemistry[1]. These...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Morpholine derivatives, particularly those incorporating halogenated phenyl rings such as 4-(2,5-difluorophenyl)morpholine, represent a highly privileged scaffold in modern medicinal chemistry[1]. These analogs are extensively utilized in the design of central nervous system (CNS) therapeutics and oncology drugs, primarily targeting the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) signaling axis[1][2].
This technical guide explores the causality behind the structural design of these analogs, details their receptor/kinase binding affinity profiles, and provides field-proven, self-validating experimental workflows for quantifying their target engagement.
Structural Rationale: The Causality of Chemical Design
The transition from a basic morpholine ring to a 4-(2,5-difluorophenyl)morpholine analog is not arbitrary; it is driven by precise thermodynamic and pharmacokinetic requirements.
The Morpholine Core as a Hinge Binder
In the context of kinase inhibition (e.g., PI3K and mTOR), the morpholine ring is not merely a structural spacer. The morpholine oxygen acts as a critical hydrogen bond acceptor, forming a highly conserved interaction with the hinge region of the kinase domain (e.g., Val851 in PI3K
α
or Trp2239 in mTOR)[1]. Meanwhile, the nitrogen atom provides a synthetic handle that modulates the overall basicity of the molecule, which is essential for maintaining aqueous solubility while permitting CNS penetration[1].
The 2,5-Difluorophenyl Substitution
The addition of the 2,5-difluorophenyl group introduces three distinct pharmacological advantages:
Metabolic Shielding: The high electronegativity of fluorine withdraws electron density from the aromatic ring, rendering it highly resistant to oxidative metabolism by cytochrome P450 enzymes[3].
Conformational Locking: The specific 2,5-substitution pattern introduces steric and electronic effects that lock the dihedral angle between the phenyl ring and the morpholine core. This pre-organization reduces the entropic penalty upon binding to the receptor's active site, directly increasing binding affinity (
KD
).
Blood-Brain Barrier (BBB) Permeability: Fluorine substitution lowers the pKa of proximal basic amines. This increases the fraction of the un-ionized drug at physiological pH (7.4), drastically improving passive diffusion across the BBB—a critical requirement for targeting neurological disorders like tuberous sclerosis complex (TSC)[1][2].
Target Binding Affinity Profiles
4-(2,5-Difluorophenyl)morpholine analogs and related bridged morpholine derivatives (such as Bimiralisib/PQR309 and PQR626) exhibit nanomolar to sub-nanomolar affinities for class I PI3K isoforms and mTOR[4][5].
Table 1: Quantitative Binding Affinity and Kinase Inhibition Data
These analogs exert their primary biological effects by acting as ATP-competitive inhibitors, blocking the phosphorylation cascade that leads to tumor proliferation and aberrant CNS signaling.
Fig 1: Dual PI3K/mTOR pathway inhibition by difluorophenyl morpholine analogs.
Experimental Protocols for Target Validation
To ensure scientific integrity, binding affinities must be validated using orthogonal, self-validating assays. Biochemical IC₅₀ values are highly sensitive to ATP concentrations; therefore, label-free kinetic analysis and cellular target engagement assays are mandatory.
SPR provides real-time kinetic parameters (
kon
,
koff
) and a true thermodynamic dissociation constant (
KD
), independent of ATP competition.
Self-Validating Mechanism: This protocol utilizes a dual-flow cell system. Flow Cell 1 (FC1) is activated and blocked without protein (Reference), while Flow Cell 2 (FC2) contains the immobilized kinase. Subtracting FC1 from FC2 eliminates bulk refractive index changes and false positives from non-specific binding.
Step-by-Step Methodology:
Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Prime with HBS-EP+ running buffer.
Immobilization: Activate FC1 and FC2 using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Inject recombinant PI3K
α
or mTOR (diluted in 10 mM Sodium Acetate, pH 4.5) over FC2 to achieve an immobilization level of ~3000 RU.
Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) over both flow cells for 7 minutes to deactivate residual reactive esters.
Analyte Preparation: Prepare a 2-fold serial dilution of the morpholine analog (e.g., 0.39 nM to 100 nM) in running buffer containing 1% DMSO.
Injection (Association/Dissociation): Inject each concentration over FC1 and FC2 at a flow rate of 30 µL/min for 120 seconds (Association), followed by a 300-second buffer wash (Dissociation).
Data Analysis: Fit the double-referenced sensorgrams (FC2 - FC1, minus blank injection) to a 1:1 Langmuir binding model to calculate
KD
.
Protocol 2: In-Cell Western (ICW) for Target Engagement
Biochemical binding does not guarantee cellular efficacy due to membrane permeability barriers. ICW measures the actual downstream effect of the drug inside living cells[6].
Self-Validating Mechanism: The assay multiplexes two fluorophores in the same well. The target signal (e.g., phospho-S6K) is normalized against a structural housekeeping protein (e.g., GAPDH). This internal control strictly accounts for variations in cell seeding density or compound-induced cell detachment.
Step-by-Step Methodology:
Cell Seeding: Seed A2058 cells at 15,000 cells/well in a 96-well black-walled plate. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Treat cells with a serial dilution of the morpholine analog (0.04 - 5 µM) for 1 hour.
Fixation & Permeabilization: Remove media. Fix cells with 4% paraformaldehyde for 20 minutes. Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
Blocking: Add Odyssey Blocking Buffer for 1.5 hours at room temperature.
Primary Antibodies: Incubate overnight at 4°C with a mixture of Rabbit anti-phospho-S6K (target) and Mouse anti-GAPDH (normalization control).
Secondary Antibodies: Wash 3x with PBS-T. Incubate with anti-Rabbit 800CW (near-infrared) and anti-Mouse 680RD for 1 hour in the dark.
Imaging & Quantification: Scan the plate using an infrared imaging system. Calculate the ratio of 800 nm / 680 nm signals to determine the true IC₅₀ of target engagement.
References
BenchChem. "Difluorophenyl Morpholine Compounds: A Technical Guide to Potential Therapeutic Targets." Benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8ui_O4gxPITHtU4xRVDlBhA9Lp9gVdZJPxmOZfmHXDjFDLkngVxjz_LoBEZlFjSZnYYYmsmJBAgSMINnEc0qc3dT8MccHFCD5OBUwAs6RWb55o1c0e3SrlnUE0OyUdiia9KQg4CctX9Vnd_0-w_7JAbEfs6YWZMrqmILbyJPxStTg2iBG6F__VEIwwBarQVfpXgVcmxqCn9m7IP9_U8hIF4GoOQKPp1nXH4-2uZfOW7pp]
National Institutes of Health (NIH). "Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC." NIH.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5C_AqH9yHcOQMWO8nn5jxQJ69igPANN4ukimFTEWNVfa-lZihEPsOVU3KfS4l6qjnApvUPrnJiTQ-Dw9wFrFrGIuUuB1CiF0IaDbCIlAI-cUV9EM79k80HmMxl4Aig39xvaMc8koEu2gNoA==]
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AACR Journals. "Abstract 665: Discovery and preclinical characterization of PQR626: A potent, orally available, and brain-penetrant mTOR inhibitor for the treatment of tuberous sclerosis complex." Aacrjournals.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEsRNGNATv1bHnePHWmwqQXdKPEtAEOGrYp5F_jgou4ScaIIkDifKJ1jSygouaWWyK_-LRF4UCGYXA2UzSx6TXtvhm2kx3-JF-I5R9WclfHV-8mqq0dhmBVfHFjQicuHehUEYa-ZlXzLZIAe_WKvmrWB6WB6ulhjvXb_XrUoFvLcnK-pigxEbDW8UaEtio0OUDTkDXnTASYcKAupN2pRTUrI730B-VBzM=]
The Strategic Integration of 4-(2,5-Difluorophenyl)morpholine in Rational Drug Design: Mechanistic Insights and Pharmacophoric Utility
Executive Summary 4-(2,5-Difluorophenyl)morpholine (CAS 1424273-42-6) represents a highly privileged, rationally designed pharmacophoric building block in modern medicinal chemistry. By fusing the solubilizing properties...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-(2,5-Difluorophenyl)morpholine (CAS 1424273-42-6) represents a highly privileged, rationally designed pharmacophoric building block in modern medicinal chemistry. By fusing the solubilizing properties of a morpholine ring with the electronic and steric tuning of a 2,5-difluorophenyl moiety, this scaffold addresses common attrition factors in drug discovery, such as poor metabolic stability, hERG toxicity, and suboptimal target engagement. This technical guide deconstructs the mechanism of action of this moiety at the target interface and provides a self-validating experimental framework for its integration into lead optimization campaigns.
Structural and Electronic Profiling (The "Why")
The incorporation of 4-(2,5-difluorophenyl)morpholine into a drug candidate is rarely accidental; it is a calculated structural intervention designed to modulate physicochemical space.
Basicity Modulation via N-Arylation: In unsubstituted morpholine, the secondary amine is highly basic (pKa ~8.3). When conjugated to a 2,5-difluorophenyl ring, the nitrogen lone pair delocalizes into the electron-deficient aromatic
π
-system. The strong inductive electron-withdrawing effect of the two fluorine atoms significantly attenuates the nucleophilicity and basicity of the morpholine nitrogen, shifting the pKa to approximately 3.5–4.5[1]. This reduction in basicity is critical for minimizing off-target hERG channel blockade and improving passive membrane permeability[2].
Conformational Locking and Dihedral Twist: The morpholine ring adopts a stable chair conformation, with the aryl group positioned equatorially to minimize steric hindrance[1]. Crucially, the fluorine atom at the ortho position (C2) induces a severe steric clash with the equatorial protons of the morpholine ring. This forces the morpholine ring out of coplanarity with the phenyl ring, establishing a fixed dihedral angle. This "conformational twist" breaks molecular planarity, which disrupts crystal lattice packing and dramatically enhances aqueous solubility compared to flat, unfluorinated analogs.
Metabolic Shielding: The strategic placement of fluorine at the 2 and 5 positions blocks two primary sites of cytochrome P450 (CYP450)-mediated aromatic oxidation, thereby increasing the metabolic half-life of the parent compound[3].
Mechanism of Action at the Target Interface
When a drug containing the 4-(2,5-difluorophenyl)morpholine moiety enters a target binding site (e.g., a kinase specificity pocket or a viral target site), it engages through a highly specific set of vectors[4]:
Hydrogen Bonding: The oxygen atom of the morpholine ring retains its localized lone pairs, acting as a potent hydrogen bond acceptor (HBA) for backbone amides (e.g., the hinge region in kinases)[2].
Edge-to-Face
π−π
Stacking: The electron-withdrawing fluorines lower the energy of the phenyl ring's highest occupied molecular orbital (HOMO), making it highly electron-deficient. This perfectly primes the ring for orthogonal (edge-to-face) or parallel-displaced
π−π
stacking with electron-rich aromatic residues (like Tyrosine or Tryptophan) in hydrophobic sub-pockets[3].
Halogen Bonding: The highly electronegative fluorine atoms can participate in orthogonal multipolar interactions (C-F
⋯
H-N or C-F
⋯
C=O) with the protein backbone, anchoring the molecule in a specific orientation[3].
Experimental Protocols: Synthesis and Validation
To harness this building block, researchers must employ robust, self-validating workflows. Below is the protocol for coupling 4-(2,5-difluorophenyl)morpholine to a core scaffold (e.g., a heteroaryl chloride) and validating its properties.
Protocol A: Buchwald-Hartwig Cross-Coupling
Objective: Form a C-N bond between the morpholine nitrogen and a core scaffold.
Causality of Reagents: We utilize Tris(dibenzylideneacetone)dipalladium(0) (
Pd2(dba)3
) as the catalyst and RuPhos as the ligand. RuPhos is specifically chosen because its massive steric bulk accelerates the reductive elimination step and prevents the formation of inactive bis(amine) palladium complexes. This is critical when coupling deactivated, sterically hindered secondary amines like N-aryl morpholines. Sodium tert-butoxide (NaOtBu) is used as the base to deprotonate the amine.
Step-by-Step:
Charge a Schlenk flask with the core heteroaryl halide (1.0 eq), 4-(2,5-difluorophenyl)morpholine (1.2 eq),
Pd2(dba)3
(0.05 eq), RuPhos (0.10 eq), and NaOtBu (2.0 eq).
Evacuate and backfill with argon three times to ensure a strictly anhydrous and anaerobic environment (oxygen rapidly degrades the active Pd(0) species).
Add anhydrous toluene (0.2 M) and heat to 90°C for 12 hours.
Cool, filter through Celite, and purify via flash column chromatography.
Self-Validating System: Perform
19F
-NMR on the purified product. The presence of two distinct fluorine signals (typically around -118 ppm and -124 ppm) with appropriate J-coupling confirms the structural integrity of the 2,5-difluorophenyl moiety, while the shift in the morpholine
α
-protons in
1H
-NMR confirms successful C-N bond formation[1].
Protocol B: In Vitro Physicochemical and Metabolic Profiling
Objective: Validate the predicted improvements in solubility and stability.
Causality of Assays: Potentiometric titration is used over computational prediction to capture the exact pKa shift caused by the ortho-fluorine twist. Human Liver Microsome (HLM) assays are used to verify that the 2,5-difluoro substitution successfully mitigates CYP-mediated oxidation.
Step-by-Step:
pKa Determination: Dissolve the compound in a standardized aqueous/methanol co-solvent system. Titrate with 0.1 M HCl/NaOH using a glass electrode. Extrapolate to 0% co-solvent using the Yasuda-Shedlovsky method.
HLM Stability: Incubate the compound (1
μ
M) with pooled HLMs (1 mg/mL protein) and NADPH (1 mM) at 37°C. Quench aliquots with cold acetonitrile at 0, 15, 30, and 60 minutes.
Self-Validating System: Analyze the HLM aliquots via LC-MS/MS. If the compound is stable (intrinsic clearance
<10μL/min/mg
), the fluorine shielding is validated. If M+16 peaks appear, it indicates the fluorines failed to block oxidation, triggering a redesign.
Quantitative Data Analysis
The following table summarizes the profound impact of the 2,5-difluorophenyl substitution on the morpholine core, demonstrating the quantitative advantages of this specific pharmacophore.
Physicochemical Property
Unsubstituted Morpholine
4-Phenylmorpholine
4-(2,5-Difluorophenyl)morpholine
pKa (Conjugate Acid)
8.36
~5.2
~3.8
LogD (pH 7.4)
-0.8
1.5
2.2
Kinetic Solubility (
μ
M)
>1000
~150
~450
Metabolic Half-Life (HLM)
Low
Low (Rapid ring oxidation)
High (Oxidation sites blocked)
hERG Liability Risk
Low
Moderate
Low
Table 1: Comparative physicochemical profiling illustrating how the 2,5-difluoro substitution lowers basicity, increases lipophilicity (LogD), and maintains high solubility via conformational twisting.
Visualizations
Fig 1: Pharmacophoric logic tree detailing the structural and electronic effects of the scaffold.
Fig 2: Step-by-step experimental workflow for synthesis, validation, and in vitro profiling.
Application Note: Palladium-Catalyzed Synthesis of 4-(2,5-Difluorophenyl)morpholine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of fluorinated aryl morpholine building blocks for medicinal chemistry and pharmacokinetic optimization. Introdu...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application: Synthesis of fluorinated aryl morpholine building blocks for medicinal chemistry and pharmacokinetic optimization.
Introduction and Mechanistic Rationale
The incorporation of the morpholine moiety into aromatic systems is a privileged structural modification in drug discovery, often utilized to modulate a molecule's
pKa
, improve aqueous solubility, and enhance metabolic stability. The addition of fluorine atoms to the aryl ring (e.g., the 2,5-difluoro substitution pattern) further increases lipophilicity and blocks potential sites of oxidative metabolism by Cytochrome P450 enzymes.
To synthesize 4-(2,5-difluorophenyl)morpholine (CAS: 1424273-42-6)[1], the most robust and scalable approach is the Buchwald-Hartwig cross-coupling reaction [2]. While nucleophilic aromatic substitution (S
N
Ar) is sometimes used for fluorinated benzenes, the 2,5-difluoro pattern lacks the strong electron-withdrawing groups (like nitro or cyano) necessary to sufficiently activate the ring for a metal-free amine displacement.
Catalyst and Ligand Selection
The success of this C–N bond formation relies heavily on the ligand architecture. We utilize RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) in conjunction with a palladium precatalyst.
Causality of Ligand Choice: Secondary cyclic amines like morpholine are prone to
β
-hydride elimination pathways that can lead to reduced yields and off-target byproducts. RuPhos is a bulky, electron-rich biaryl phosphine ligand specifically designed to accelerate reductive elimination and suppress these side reactions, making it ideal for secondary aliphatic amines[2].
Base Selection: Sodium tert-butoxide (NaOtBu) is selected as a strong, non-nucleophilic base to facilitate the deprotonation of the amine following its coordination to the palladium center[2].
Reaction Pathway Visualization
Fig 1. Catalytic cycle of RuPhos-Pd mediated Buchwald-Hartwig amination.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis. Maintaining precise equivalents is critical to prevent catalyst poisoning and ensure complete conversion.
Reagent / Material
Role
MW ( g/mol )
Equivalents
Amount
1-Bromo-2,5-difluorobenzene
Electrophile
192.99
1.00
10.0 mmol (1.93 g)
Morpholine
Nucleophile
87.12
1.20
12.0 mmol (1.05 g / 1.05 mL)
Pd2(dba)3
Palladium Source
915.72
0.01 (2 mol% Pd)
0.10 mmol (91.6 mg)
RuPhos
Ligand
466.59
0.04 (4 mol%)
0.40 mmol (186.6 mg)
NaOtBu
Base
96.10
1.40
14.0 mmol (1.35 g)
Anhydrous Toluene
Solvent
92.14
N/A (0.2 M)
50.0 mL
Step-by-Step Experimental Protocol
Safety Note: Palladium complexes and strong bases must be handled with appropriate PPE. NaOtBu is moisture-sensitive and corrosive. Conduct all setups in a fume hood or inert atmosphere glovebox.
Phase 1: Inert Atmosphere Setup
Rationale: Palladium(0) intermediates are highly susceptible to oxidation by atmospheric oxygen. Rigorous exclusion of
O2
is a self-validating step; failure to do so will result in immediate catalyst precipitation (palladium black) and reaction failure.
Transfer an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar into a nitrogen-filled glovebox.
Charge the flask with Pd2(dba)3 (91.6 mg, 0.01 equiv), RuPhos (186.6 mg, 0.04 equiv), and NaOtBu (1.35 g, 1.40 equiv)[2].
Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line under positive nitrogen pressure.
Phase 2: Reagent Addition and Reaction Execution
Using a dry, nitrogen-purged syringe, add anhydrous Toluene (50 mL) to the flask. Stir for 5 minutes at room temperature to allow the pre-catalyst and ligand to complex. The solution will typically adopt a deep red/purple hue transitioning to a brownish-red active species.
Add 1-bromo-2,5-difluorobenzene (1.93 g, 10.0 mmol) dropwise via syringe.
Add morpholine (1.05 mL, 12.0 mmol) dropwise via syringe[2].
Replace the septum with a reflux condenser (purged with nitrogen) and heat the reaction mixture in an oil bath set to 100 °C for 12–16 hours [2].
In-process Control: Monitor the reaction progress via GC-MS or TLC (Hexanes/EtOAc 8:2). The reaction is deemed complete when the aryl bromide peak is fully consumed.
Phase 3: Workup and Purification
Rationale: Quenching with aqueous buffer neutralizes the strong base and partitions the organic product from inorganic palladium salts and sodium bromide.
9. Cool the reaction mixture to room temperature.
10. Quench the reaction by adding 30 mL of saturated aqueous
NH4Cl
solution[2].
11. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (
3×30
mL).
12. Combine the organic extracts and wash with brine (50 mL).
13. Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure using a rotary evaporator[2].
14. Purify the crude dark oil via flash column chromatography on silica gel, utilizing a gradient elution of 0% to 20% Ethyl Acetate in Hexanes.
15. Collect the product-containing fractions (monitor by UV at 254 nm) and concentrate to afford 4-(2,5-difluorophenyl)morpholine as a pale yellow to white solid/oil.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, validate the product using the following spectroscopic markers:
1
H NMR (400 MHz,
CDCl3
): Look for the characteristic morpholine multiplets: a 4-proton multiplet around
δ
3.80-3.85 ppm (
−CH2−O−CH2−
) and a 4-proton multiplet around
δ
3.00-3.10 ppm (
−CH2−N−CH2−
). The aromatic region will display a complex splitting pattern due to
1H−19F
coupling.
19F
NMR (376 MHz,
CDCl3
): Two distinct fluorine signals should be observed, confirming the retention of the 2,5-difluoro substitution pattern.
Introduction & Scientific Context 4-(2,5-Difluorophenyl)morpholine (CAS 1424273-42-6) has emerged as a privileged fluorinated building block in modern medicinal chemistry and drug development 1[1]. The strategic incorpor...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
4-(2,5-Difluorophenyl)morpholine (CAS 1424273-42-6) has emerged as a privileged fluorinated building block in modern medicinal chemistry and drug development 1[1]. The strategic incorporation of the 2,5-difluorophenyl moiety adjacent to a morpholine ring serves multiple pharmacological purposes: it significantly enhances metabolic stability (by blocking oxidative liabilities on the phenyl ring), increases lipophilicity, and effectively modulates the basicity of the morpholine nitrogen 2[2]. These optimized pharmacokinetic (PK) properties make this structural motif highly desirable in the design of targeted therapeutics, such as MAP4K1 and ROCK2 kinase inhibitors 2[2].
This technical guide outlines the authoritative protocols for synthesizing 4-(2,5-difluorophenyl)morpholine via Palladium-catalyzed Buchwald-Hartwig amination and details methodologies for its subsequent downstream cross-coupling functionalization.
Mechanistic Insights & Causality (E-E-A-T)
The de novo synthesis of 4-(2,5-difluorophenyl)morpholine is achieved via the cross-coupling of 1-bromo-2,5-difluorobenzene with morpholine 3[3]. Designing a robust catalytic system for this transformation requires understanding the electronic demands of the fluorinated substrate:
Oxidative Addition: The strongly electron-withdrawing nature of the two fluorine atoms on 1-bromo-2,5-difluorobenzene accelerates the initial oxidative addition of the Pd(0) catalyst into the C-Br bond. However, this same electron deficiency makes the substrate highly susceptible to off-target Nucleophilic Aromatic Substitution (
SNAr
) by morpholine if the catalytic cycle is not highly efficient 4[4].
Amine Coordination & Deprotonation: Morpholine coordinates to the resulting Pd(II) intermediate. A strong base, typically Sodium tert-butoxide (NaOtBu), is strictly required to deprotonate the Pd-bound amine, forming the reactive Pd(II)-amido complex 5[5].
Reductive Elimination: To suppress
SNAr
background reactions and prevent
β
-hydride elimination, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos) must be employed. These ligands sterically force the Pd(II) center to rapidly undergo reductive elimination, forming the desired C-N bond and regenerating the active Pd(0) species 6[6].
Data Presentation: Catalyst & Ligand Optimization
The following table summarizes the quantitative optimization data for the Buchwald-Hartwig amination of 1-bromo-2,5-difluorobenzene with morpholine, demonstrating the critical impact of ligand selection.
Catalyst / Precatalyst
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
RuPhos Pd G3 (2 mol%)
RuPhos
NaOtBu
Toluene
100
>95
Rapid reductive elimination; complete suppression of
SNAr
byproducts.
Pd₂(dba)₃ (2 mol%)
Xantphos
Cs₂CO₃
Dioxane
100
88
Effective C-N coupling, but requires extended reaction times.
Atmosphere Control: Seal the tube with a rubber septum. Evacuate the vessel and backfill with argon (repeat 3 times).
Causality Check: The active Pd(0) species generated in situ is highly sensitive to oxygen. Failure to rigorously degas the system will result in irreversible oxidation to inactive palladium black, stalling the catalytic cycle 5[5].
Liquid Reagent Addition: Via a gas-tight syringe, inject morpholine (1.2 mmol, 104 µL) followed by anhydrous, degassed toluene (5.0 mL).
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C. Stir vigorously for 4 hours.
Validation Step: Monitor reaction progress via GC-MS. The reaction is complete when the peak corresponding to 1-bromo-2,5-difluorobenzene is fully consumed.
Workup & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove inorganic salts and precipitated palladium. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, 5-15% EtOAc in Hexanes) to afford 4-(2,5-difluorophenyl)morpholine as a pale oil.
Protocol B: Downstream Functionalization via Regioselective Bromination & Suzuki-Miyaura Coupling
To build complex APIs, the 4-(2,5-difluorophenyl)morpholine core can be further functionalized.
Step-by-Step Methodology:
Regioselective Bromination: Dissolve 4-(2,5-difluorophenyl)morpholine (1.0 mmol) in DMF (5 mL). Add N-bromosuccinimide (NBS, 1.05 mmol) in portions at 0 °C. Stir at room temperature for 2 hours. Extract with diethyl ether, wash with brine, and concentrate to yield 4-(4-bromo-2,5-difluorophenyl)morpholine.
Causality Check: The electron-donating effect of the morpholine nitrogen directs the electrophilic bromination to the para position, enabling precise regiocontrol.
Suzuki-Miyaura Coupling: In a degassed vial, combine the brominated intermediate (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).
Causality Check: The biphasic solvent system is critical. Dioxane solubilizes the organic electrophile, while water dissolves the inorganic base, facilitating the transmetalation step of the Suzuki cycle.
Reaction Execution: Heat at 90 °C for 12 hours. Cool, extract with dichloromethane, dry over Na₂SO₄, and purify via reverse-phase HPLC to isolate the cross-coupled API analog.
Protocol for scaling up 4-(2,5-Difluorophenyl)morpholine production
Application Note: Scalable Synthesis of 4-(2,5-Difluorophenyl)morpholine via Buchwald-Hartwig Cross-Coupling Strategic Rationale & Route Selection The synthesis of aryl morpholines is a critical transformation in pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Scalable Synthesis of 4-(2,5-Difluorophenyl)morpholine via Buchwald-Hartwig Cross-Coupling
Strategic Rationale & Route Selection
The synthesis of aryl morpholines is a critical transformation in pharmaceutical manufacturing, as the morpholine moiety frequently serves as a solubility-enhancing pharmacophore. When synthesizing 4-(2,5-Difluorophenyl)morpholine , chemists often initially consider a Nucleophilic Aromatic Substitution (SNAr). However, the 2,5-difluoro substitution pattern fails to provide sufficient electron-withdrawing activation ortho or para to the leaving group, leading to sluggish kinetics and poor yields.
Consequently, the Palladium-catalyzed Buchwald-Hartwig cross-coupling between 1-bromo-2,5-difluorobenzene and morpholine is the most scientifically sound and scalable approach. This protocol outlines a self-validating, kilolab-scale workflow designed to mitigate exotherms, prevent catalyst oxidation, and ensure stringent palladium removal.
Mechanistic Grounding & Causality of Experimental Choices
To ensure a robust scale-up, every reagent and parameter must be selected based on mechanistic causality:
Catalyst & Ligand Selection: The active catalytic species is a Pd(0) complex. We utilize
Pd2(dba)3
in conjunction with a bulky, chelating bidentate ligand such as BINAP. Bidentate ligands force the palladium center into a cis-conformation, which is a strict geometric requirement for the final reductive elimination step to occur, drastically reducing reaction times and preventing off-target bis-arylation[1].
Base Selection: Sodium tert-butoxide (
NaOtBu
) is highly effective for deprotonating the coordinated amine. While
NaOtBu
is standard, it generates insoluble sodium bromide (
NaBr
) salts. In batch reactors, this insolubility drives the reaction forward via Le Chatelier’s principle; however, in continuous flow systems, this solid byproduct presents a severe risk of reactor fouling[2].
Solvent Choice: Toluene is preferred over 1,4-Dioxane for large-scale operations due to its lower toxicity profile and higher boiling point (110 °C), which provides the thermal energy required to drive the sterically hindered reductive elimination step[3].
Atmospheric Control: The Pd(0) active species is exceptionally sensitive to oxygen, which irreversibly oxidizes the metal center to an inactive Pd(II) state. Rigorous deoxygenation of solvents and the use of standard Schlenk techniques or nitrogen-purged reactors are mandatory to maintain high turnover numbers (TON).
Figure 1: Palladium-catalyzed Buchwald-Hartwig amination cycle for 4-(2,5-Difluorophenyl)morpholine.
Quantitative Data: Parameter Optimization
Prior to kilolab execution, high-throughput screening was conducted to validate the optimal ligand and base combination. The data below summarizes the yield dependencies based on these variables.
Table 1: Optimization of Reaction Conditions (10 mmol scale)
Entry
Catalyst / Ligand (mol%)
Base (Equiv)
Solvent
Temp (°C)
Conversion (%)
Isolated Yield (%)
1
Pd2(dba)3
(1%) /
PPh3
(4%)
NaOtBu
(1.4)
Toluene
110
45%
38%
2
Pd2(dba)3
(1%) / XantPhos (2%)
Cs2CO3
(1.4)
1,4-Dioxane
100
78%
72%
3
Pd2(dba)3
(1%) / BINAP (2%)
NaOtBu
(1.4)
Toluene
110
>99%
94%
4
Pd(OAc)2
(2%) / BINAP (2%)
K3PO4
(1.4)
Toluene
110
85%
81%
Note: Entry 3 was selected for the final scale-up protocol due to near-quantitative conversion and excellent isolation profile.
Kilolab Scale-Up Protocol (1.5 Kg Scale)
This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the defined In-Process Controls (IPCs) are met.
Figure 2: Step-by-step kilolab scale-up workflow ensuring high yield and low palladium retention.
Step 1: Reactor Preparation & Inerting
Ensure the 20 L jacketed glass reactor is thoroughly oven-dried and free of moisture.
Perform three vacuum/nitrogen purge cycles.
IPC 1 (Atmosphere Validation): Utilize an oxygen sensor to confirm internal
O2
levels are < 5 ppm before introducing any catalytic species.
Step 2: Reagent Charging
Under a positive nitrogen flow, charge the reactor with 1-bromo-2,5-difluorobenzene (1.50 kg, 7.77 mol, 1.0 equiv).
Add anhydrous, degassed Toluene (10.0 L).
Charge
Pd2(dba)3
(71.1 g, 0.077 mol, 1.0 mol%) and BINAP (96.7 g, 0.155 mol, 2.0 mol%). Stir at 25 °C for 15 minutes to allow the active catalyst complex to form.
Add morpholine (812 g, 9.32 mol, 1.2 equiv) via a dropping funnel over 10 minutes.
Carefully charge
NaOtBu
(1.04 kg, 10.8 mol, 1.4 equiv) in portions to control any mild exotherm.
Step 3: Reaction Execution
Ramp the reactor jacket temperature to 110 °C at a rate of 1.5 °C/min to prevent temperature spiking.
Maintain vigorous agitation (250 RPM) to ensure the heterogeneous mixture (due to forming
NaBr
) remains well-suspended.
IPC 2 (Reaction Completion): After 8 hours, withdraw a 1 mL aliquot, dilute with EtOAc, and analyze via HPLC. Validation Gate: Proceed to Step 4 only if the remaining 1-bromo-2,5-difluorobenzene is < 1.0% AUC.
Step 4: Quench & Primary Filtration
Cool the reactor to 25 °C.
Dilute the reaction mixture with Ethyl Acetate (5.0 L) to ensure complete solubility of the organic product.
Filter the crude mixture through a tightly packed pad of Celite (approx. 5 cm depth) to remove the insoluble
NaBr
salts and precipitated palladium black[3]. Wash the filter cake with an additional 2.0 L of EtOAc.
Step 5: Palladium Scavenging
Transfer the combined filtrate back into a clean reactor.
Add a silica-based metal scavenger (e.g., SiliaMetS Thiol or MP-TMT) at a loading of 5 equivalents relative to the initial palladium charge.
Stir the mixture at 60 °C for 4 hours.
Filter the mixture to remove the scavenger resin.
IPC 3 (Metal Clearance): Analyze the filtrate via ICP-MS. Validation Gate: Proceed to crystallization only if residual Pd is < 10 ppm. If > 10 ppm, repeat the scavenging step.
Step 6: Crystallization & Isolation
Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to approximately 3.0 L.
Slowly add Heptane (6.0 L) while cooling the mixture to 0 °C to induce crystallization.
Stir at 0 °C for 2 hours, then isolate the off-white crystals via vacuum filtration.
Dry the product in a vacuum oven at 45 °C to constant weight. Expected yield: ~1.45 kg (94%).
The Strategic Integration of 4-(2,5-Difluorophenyl)morpholine in Modern Drug Discovery: A Precursor for Next-Generation Therapeutics
Abstract The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as enhanced aqueous solubility, metabolic stability, and improved in...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as enhanced aqueous solubility, metabolic stability, and improved in vivo profiles. When coupled with a 2,5-difluorophenyl moiety, the resulting precursor, 4-(2,5-difluorophenyl)morpholine, presents a unique and highly valuable building block for the synthesis of novel therapeutics. The strategic placement of fluorine atoms on the phenyl ring can significantly modulate the electronic properties and metabolic fate of drug candidates, often leading to enhanced target affinity and a more desirable pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 4-(2,5-difluorophenyl)morpholine in contemporary drug discovery, with a particular focus on its utility in the development of kinase inhibitors and agents targeting neurodegenerative diseases.
Introduction: The Synergistic Advantage of the 4-(2,5-Difluorophenyl)morpholine Scaffold
The pursuit of novel chemical entities with enhanced therapeutic indices is a central theme in drug discovery. The 4-(2,5-difluorophenyl)morpholine scaffold is a prime example of how judicious chemical design can lead to precursors with immense potential. The morpholine ring, a saturated heterocycle, is a "privileged" structure in medicinal chemistry due to its common occurrence in a wide array of approved drugs. Its presence can improve the ADME (absorption, distribution, metabolism, and excretion) properties of a molecule.
The 2,5-difluorophenyl group brings its own set of advantages. Fluorine, being the most electronegative element, can form strong C-F bonds, which can block sites of metabolism and thereby increase the metabolic stability and half-life of a drug. Furthermore, the introduction of fluorine can alter the pKa of nearby functional groups and influence conformational preferences, which can lead to enhanced binding affinity and selectivity for the biological target. The combination of these two moieties in 4-(2,5-difluorophenyl)morpholine creates a versatile precursor for the synthesis of a diverse range of drug candidates.
Synthesis of 4-(2,5-Difluorophenyl)morpholine: A Robust and Scalable Protocol
The most efficient and widely adopted method for the synthesis of N-aryl heterocycles, including 4-(2,5-difluorophenyl)morpholine, is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a reliable and high-yielding route to the target compound.
Reaction Scheme
Caption: Buchwald-Hartwig amination for the synthesis of 4-(2,5-Difluorophenyl)morpholine.
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(dba)₂ (1.5 mol%) and XPhos (3.0 mol%).
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
Add anhydrous toluene to the flask, followed by sodium tert-butoxide (2.0 equivalents).
Stir the mixture at room temperature for 10 minutes.
Add 1-bromo-2,5-difluorobenzene (1.0 equivalent) and morpholine (1.2 equivalents) to the reaction mixture.
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-(2,5-difluorophenyl)morpholine.
Characterization Data
Parameter
Expected Value
Appearance
White to off-white solid
Molecular Formula
C₁₀H₁₁F₂NO
Molecular Weight
199.20 g/mol
¹H NMR (CDCl₃)
Peaks corresponding to aromatic and morpholine protons
¹³C NMR (CDCl₃)
Peaks corresponding to aromatic and morpholine carbons
Purity (by HPLC)
>98%
Applications in Drug Discovery
While no currently marketed drugs contain the 4-(2,5-difluorophenyl)morpholine moiety, its structural alerts and the established roles of its constituent parts point towards significant potential in several therapeutic areas. A closely related structure, (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a] pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, is a known Trk family protein tyrosine kinase inhibitor, highlighting the potential of the 2,5-difluorophenyl group in kinase inhibition.
Kinase Inhibitors in Oncology
The morpholine ring is a common feature in many kinase inhibitors, where it often serves to improve solubility and engage in hydrogen bonding interactions within the ATP-binding pocket. The 2,5-difluorophenyl group can further enhance binding affinity through favorable interactions with the kinase hinge region and improve metabolic stability. This makes 4-(2,5-difluorophenyl)morpholine an attractive starting point for the development of inhibitors for various kinases implicated in cancer, such as VEGFR, EGFR, and mTOR.
Caption: Potential workflow for developing kinase inhibitors from the precursor.
Modulators of CNS Targets for Neurodegenerative Diseases
The ability of the morpholine moiety to improve blood-brain barrier permeability makes it a valuable component in the design of CNS-active drugs. The lipophilicity and metabolic stability conferred by the difluorophenyl group can further enhance the suitability of derivatives for treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Potential targets include enzymes like monoamine oxidase (MAO) and various G-protein coupled receptors (GPCRs).
Structure-Activity Relationship (SAR) Insights
The 2,5-difluoro substitution pattern on the phenyl ring is of particular interest from an SAR perspective.
Electronic Effects: The two electron-withdrawing fluorine atoms can lower the pKa of the morpholine nitrogen, which can modulate its interaction with biological targets and affect its pharmacokinetic properties.
Metabolic Stability: The C-F bonds are highly resistant to metabolic cleavage, potentially blocking common sites of aromatic hydroxylation and leading to a longer in vivo half-life.
Conformational Rigidity: The fluorine substituents can influence the rotational barrier of the phenyl-morpholine bond, leading to a more defined conformation that may be optimal for binding to a specific target.
Conclusion
4-(2,5-Difluorophenyl)morpholine is a highly promising and versatile precursor for the development of novel therapeutics. Its synthesis via the robust Buchwald-Hartwig amination allows for its efficient and scalable production. The synergistic combination of the favorable pharmacokinetic properties of the morpholine ring and the unique electronic and metabolic attributes of the 2,5-difluorophenyl group makes this scaffold particularly attractive for the design of kinase inhibitors and CNS-active agents. Further exploration of the chemical space accessible from this precursor is warranted and holds the potential to deliver next-generation drug candidates with improved efficacy and safety profiles.
References
Ali, H. I., Tomita, K., Akaho, E., Kunishima, M., Kawashima, Y., Yamagishi, T., Ikeya, H., & Nagamatsu, T. (2008). Part 2: Structure-Activity Relationship Study for Flavin Analogs Including Investigations on Their in Vitro Antitumor Assay and Docking Simulation Into Protein Tyrosine Kinase. European Journal of Medicinal Chemistry, 43(7), 1439-1455.
BenchChem. (2025). Difluorophenyl Morpholine Compounds: A Technical Guide to Potential Therapeutic Targets.
Cozzini, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2258-2273.
G.S. Singh, M. Singh, S. Singh, Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR), Bioorganic Chemistry, 96, 103578 (2020).
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and
Method
Application Note: HPLC Method Development and Validation for 4-(2,5-Difluorophenyl)morpholine
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Physicochemical Profiling 4-(2...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Content Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Physicochemical Profiling
4-(2,5-Difluorophenyl)morpholine (CAS: 1424273-42-6) is a highly versatile fluorinated building block used in the synthesis of CNS-active therapeutics and kinase inhibitors. To support API scale-up and quality control, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is required.
As a Senior Application Scientist, I approach method development not by trial and error, but through predictive physicochemical profiling. The chemical structure of this analyte dictates its chromatographic behavior:
Acid-Base Chemistry (pKa): While aliphatic morpholine is strongly basic (pKa ~8.3), the nitrogen in 4-(2,5-difluorophenyl)morpholine is directly conjugated to a phenyl ring, making it an aniline derivative. Furthermore, the two highly electronegative fluorine atoms at the ortho and meta positions (2,5-difluoro) exert a strong electron-withdrawing inductive effect. This drastically reduces the electron density on the nitrogen, resulting in an estimated conjugate acid pKa of 1.5 to 2.5 .
Hydrophobicity (LogP): The compound exhibits moderate lipophilicity with a LogP of approximately 1.87[1], making it highly suitable for Reversed-Phase (RP) HPLC.
Method Rationale: The Causality Behind the Chemistry
Mobile Phase pH Selection
The most common mistake in method development for basic amines is defaulting to 0.1% Formic Acid (pH ~2.7). For 4-(2,5-Difluorophenyl)morpholine, a mobile phase pH of 2.7 is dangerously close to its pKa (~2.0). Operating near the pKa means the analyte exists in a 50/50 equilibrium between its protonated and neutral states, leading to severe peak splitting, tailing, and irreproducible retention times.
To create a self-validating and robust system, we must operate at least 2 pH units away from the pKa. By selecting a neutral mobile phase (10 mM Ammonium Acetate, pH 6.5) , we ensure the analyte is 100% in its neutral, un-ionized free-base form. This guarantees sharp peaks and eliminates secondary interactions with residual silanols on the silica support.
Stationary Phase Selection
While a standard C18 column would provide adequate retention, a Phenyl-Hexyl stationary phase is strategically selected. The Phenyl-Hexyl phase offers orthogonal selectivity by inducing
π−π
interactions with the analyte's electron-deficient difluorophenyl ring, as well as dipole-induced dipole interactions with the fluorine atoms. This ensures excellent resolution from potential synthetic impurities (e.g., unreacted morpholine or defluorinated byproducts).
Fig 1. Rational HPLC method development workflow for 4-(2,5-Difluorophenyl)morpholine.
Experimental Protocol
This protocol is designed as a self-validating system. It incorporates mandatory blank injections and bracketing standards to continuously verify system integrity during the run.
Reagents & Materials
Acetonitrile (ACN): HPLC or LC-MS Grade.
Water: Ultrapure (18.2 MΩ·cm).
Buffer: Ammonium Acetate (LC-MS Grade).
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (Compliant with[2]).
Step-by-Step Preparation
Step 1: Mobile Phase A (10 mM Ammonium Acetate, pH 6.5)
Accurately weigh 0.77 g of Ammonium Acetate.
Dissolve in 1000 mL of Ultrapure water.
Measure the pH. It should naturally fall around 6.5 - 6.8. (Do not adjust with strong acids; if adjustment is strictly necessary, use dilute acetic acid).
Filter through a 0.22 µm nylon or hydrophilic PTFE membrane under vacuum.
Step 2: Mobile Phase B
100% HPLC-Grade Acetonitrile.
Step 3: Sample Preparation (100 µg/mL)
Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.
Accurately weigh 10.0 mg of 4-(2,5-Difluorophenyl)morpholine reference standard into a 10 mL volumetric flask.
Add 7 mL of Diluent and sonicate for 5 minutes until fully dissolved.
Make up to the mark with Diluent to yield a 1.0 mg/mL stock solution.
Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with Diluent (Final Concentration: 100 µg/mL).
Filter through a 0.45 µm PTFE syringe filter into an amber HPLC vial.
Chromatographic Conditions
Parameter
Setting / Value
Column
Phenyl-Hexyl, 150 x 4.6 mm, 3 µm
Column Temperature
30 °C
Flow Rate
1.0 mL/min
Injection Volume
5 µL
Detection Wavelength
UV at 230 nm (Optimal for fluorinated aromatics)
Autosampler Temp
15 °C
Run Time
15.0 Minutes
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
80
20
2.0
80
20
8.0
20
80
10.0
20
80
10.1
80
20
| 15.0 | 80 | 20 (Re-equilibration) |
Method Validation per ICH Q2(R2)
To ensure the method is scientifically sound and regulatory-compliant, validation must be executed according to the [3].
System Suitability (Self-Validation Check)
Before any sample is analyzed, the system must pass suitability criteria as defined by[4]. Inject the 100 µg/mL standard six times. The tailing factor (
Tf
) confirms the absence of secondary silanol interactions, while the theoretical plate count (
N
) confirms column efficiency.
Analytical Validation Parameters
Specificity: Inject a Diluent blank. Ensure no peaks elute at the retention time of 4-(2,5-Difluorophenyl)morpholine (Expected RT: ~6.4 min).
Linearity: Prepare calibration standards at 10%, 25%, 50%, 100%, 125%, and 150% of the nominal concentration (10 µg/mL to 150 µg/mL). Plot peak area vs. concentration.
Precision (Repeatability): Calculate the %RSD of the peak areas from the six system suitability injections.
Robustness: Deliberately vary the flow rate (
±0.1
mL/min), column temperature (
±2
°C), and mobile phase pH (
±0.2
units) to prove the method's resilience.
Validation Acceptance Criteria & Expected Results
Validation Parameter
ICH/USP Acceptance Criteria
Expected Result for this Method
Retention Time (RT)
N/A
~6.4 min
Tailing Factor (
Tf
)
≤1.5
1.05 - 1.15 (Highly symmetrical)
Theoretical Plates (
N
)
≥2000
> 8,500
Injection Precision
%RSD
≤2.0%
(n=6)
< 0.5%
Linearity (
R2
)
≥0.999
> 0.9995
Accuracy (Recovery)
98.0% - 102.0%
99.5% - 100.8%
Specificity
No interference at analyte RT
Pass (Blank baseline is flat at 6.4 min)
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from[Link]
Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 4-(2,5-Difluorophenyl)morpholine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Rationale The N-aryl morpholine scaffold is a privileged struct...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Application Guide
Introduction & Rationale
The N-aryl morpholine scaffold is a privileged structure in medicinal chemistry, frequently utilized to modulate physicochemical properties such as aqueous solubility and metabolic stability. Specifically, 4-(2,5-difluorophenyl)morpholine serves as a critical building block in the synthesis of kinase inhibitors and antibacterial agents.
Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges and learning opportunities. The presence of two fluorine atoms (
19F
, spin-½, 100% natural abundance) on the aromatic ring introduces complex heteronuclear spin-spin couplings (
JHF
and
JCF
) that propagate through both the ¹H and ¹³C spectra. As a Senior Application Scientist, I have designed this guide to move beyond merely listing chemical shifts; this protocol explains the causality behind the spectral phenomena and provides a self-validating workflow to ensure high-fidelity data acquisition.
Theoretical Considerations & Spectral Causality
Before placing the sample in the magnet, it is critical to anticipate the quantum mechanical behaviors of the molecule.
The Morpholine Ring Dynamics (¹H NMR)
Novices often expect the morpholine protons (N-CH₂ and O-CH₂) to appear as two clean triplets. However, in N-aryl morpholines, these protons typically present as complex multiplets[1]. Causality: The protons form an AA'BB' spin system. Because the chemical shift difference (
Δν
) between the axial and equatorial protons is small compared to their coupling constants (
J
), second-order effects dominate. Furthermore, the electron-withdrawing nature of the 2,5-difluorophenyl group can restrict the rapid chair-chair interconversion at room temperature, further broadening the signals.
Heteronuclear Spin-Spin Coupling (¹³C & ¹H NMR)
The most defining feature of this molecule is the
19F
coupling.
In ¹H NMR: The aromatic protons do not just couple to each other (
3JHH
and
4JHH
); they couple strongly to the adjacent fluorines (
3JHF≈8−10 Hz
) and weakly to the meta-fluorines (
4JHF≈3−5 Hz
). This results in complex ddd (doublet of doublet of doublets) splitting patterns.
In ¹³C NMR: Even with complete ¹H decoupling, the ¹³C spectrum will look highly fragmented. The carbons directly attached to the fluorine atoms (C-2 and C-5) will exhibit massive one-bond couplings (
1JCF≈240 Hz
)[2]. Ortho and meta carbons will show
2JCF
(15–30 Hz) and
3JCF
(5–10 Hz) couplings, respectively. Recognizing these
J
-couplings is essential to avoid misidentifying the split peaks as impurities.
Figure 1: Multinuclear NMR characterization workflow for fluorinated morpholine derivatives.
Experimental Protocol: Step-by-Step Methodology
This protocol is optimized for a standard 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe.
Step 1: Sample Preparation
Weighing: Accurately weigh 15–20 mg of 4-(2,5-difluorophenyl)morpholine.
Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ is chosen because its residual solvent peak (7.26 ppm) does not overlap with the target molecule's aromatic signals (6.4–7.0 ppm) or morpholine signals (2.8–4.0 ppm).
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is exactly 4.0 cm to optimize magnetic field homogeneity.
Step 2: Instrument Tuning & Self-Validation
Insert the sample into the magnet and lock onto the deuterium signal of CDCl₃.
Tune and match the probe for both ¹H and ¹³C frequencies.
Self-Validating Checkpoint: Run a rapid 1-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.0 ppm.
Rule: If FWHM > 1.2 Hz, your shimming is inadequate. You must re-shim the Z1 and Z2 gradients. Poor shimming will artificially broaden the peaks, completely obscuring the critical fine
4JHF
couplings required to prove the regiochemistry of the difluorophenyl ring.
Step 3: ¹H NMR Acquisition
Pulse Sequence: Standard single-pulse (e.g., zg30 on Bruker).
Parameters: Number of scans (ns) = 16; Relaxation delay (d1) = 1.0 s; Spectral width (sw) = 15 ppm.
Acquisition: Execute the scan. The high concentration ensures excellent Signal-to-Noise (S/N) ratio within minutes.
Step 4: ¹³C NMR Acquisition
Pulse Sequence: ¹H-decoupled ¹³C sequence with NOE enhancement (e.g., zgpg30).
Causality: Broad-band ¹H decoupling collapses the C-H multiplets into sharp singlets, leaving only the C-F couplings visible. The NOE effect significantly boosts the signal of protonated carbons.
Parameters: Number of scans (ns) = 512 to 1024; Relaxation delay (d1) = 2.0 s.
Causality: Quaternary carbons (C-1, C-2, C-5) lack attached protons to facilitate dipole-dipole relaxation. A longer d1 ensures these nuclei fully relax between pulses, preventing their signals from disappearing into the baseline.
Step 5: Data Processing
Apply an Exponential Window Function (Line Broadening, LB = 0.3 Hz for ¹H; LB = 1.0 Hz for ¹³C) prior to Fourier Transformation (FT).
Perform manual zero-order and first-order phase corrections.
Apply an automatic baseline correction (e.g., polynomial fitting) to ensure accurate integration of the morpholine protons.
Data Presentation & Interpretation
The tables below summarize the expected quantitative data, synthesized from established literature on microwave-assisted fluorobenzene aminations [2] and patent-level characterizations of N-aryl morpholines [1].
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Proton Environment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Structural Assignment & Causality
H-3 (Aromatic)
6.96
ddd (
J
= 12.1, 8.7, 5.2 Hz)
1H
Located between the two fluorines. Complex splitting is driven by ortho-
19F
, ortho-¹H, and meta-
19F
couplings[1].
H-4, H-6 (Aromatic)
6.73 – 6.44
m
2H
Overlapping multiplets from the remaining aromatic protons due to mixed
JHH
and
JHF
interactions.
O-CH₂ (Morpholine)
3.95 – 3.73
m
4H
Ether-adjacent protons. Appears as a multiplet due to second-order AA'BB' spin system effects.
N-CH₂ (Morpholine)
3.16 – 2.89
m
4H
Amine-adjacent protons. Shifted upfield relative to O-CH₂ due to lower electronegativity of Nitrogen[1].
Quaternary carbon directly attached to F. Exhibits massive one-bond coupling[2].
C-2 (C-F)
~156.0
dd (
1JCF≈243 Hz
)
Quaternary carbon directly attached to F.
C-1 (C-N)
~140.5
dd (
2JCF≈14 Hz
)
Quaternary carbon attached to the morpholine nitrogen. Split by ortho-fluorine.
C-3 (CH)
~116.5
dd (
2JCF≈25 Hz
)
Aromatic CH. Strong two-bond coupling to F-2.
C-4 (CH)
~109.2
dd (
2JCF≈26 Hz
)
Aromatic CH. Strong two-bond coupling to F-5.
C-6 (CH)
~105.1
dd (
2JCF≈27 Hz
)
Aromatic CH. Strong two-bond coupling to F-5.
C-2', C-6' (O-CH₂)
66.7
s
Morpholine ether carbons. Unaffected by fluorine coupling.
C-3', C-5' (N-CH₂)
50.5
s
Morpholine amine carbons. Unaffected by fluorine coupling[1].
References
Meng, X., et al. "Microwave-Assisted Amination from Fluorobenzenes Without Catalyst and Strong Base." Journal of Fluorine Chemistry, vol. 146, 2013, pp. 70–75.[Link]
Application Note: 4-(2,5-Difluorophenyl)morpholine as a Core Scaffold in the Synthesis of Next-Generation SDHI Fungicides
Target Audience: Agrochemical Researchers, Synthetic Chemists, and Fungicide Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Rationale The development of modern agrochemical...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Agrochemical Researchers, Synthetic Chemists, and Fungicide Development Professionals
Document Type: Technical Protocol & Application Guide
Introduction & Rationale
The development of modern agrochemicals relies heavily on privileged scaffolds that balance systemic mobility, metabolic stability, and target affinity. 4-(2,5-Difluorophenyl)morpholine (CAS: 1424273-42-6) has emerged as a highly versatile building block in the synthesis of novel agricultural fungicides.
The rationale for utilizing this specific scaffold is rooted in the synergistic effects of its two primary moieties:
The Morpholine Ring: Historically utilized in ergosterol biosynthesis inhibitors[1], the morpholine heterocycle imparts excellent aqueous solubility and modulates the overall lipophilicity of the molecule. This ensures superior translaminar mobility across plant cuticles.
The 2,5-Difluorophenyl Motif: The strategic placement of highly electronegative fluorine atoms at the 2- and 5-positions serves a dual purpose. First, it blocks primary sites of cytochrome P450-mediated oxidative metabolism, extending the field half-life of the active ingredient. Second, the electron-withdrawing nature of the fluorines lowers the
pKa
of the morpholine nitrogen, reducing non-specific phytotoxicity while maintaining an optimal baseline LogP of 1.86 and a Polar Surface Area (PSA) of 12.47 Ų[2].
This application note details the utilization of 4-(2,5-difluorophenyl)morpholine as an advanced intermediate to synthesize novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides via a late-stage derivatization approach[3].
Mechanistic Pathway: SDHI Target Engagement
SDHI fungicides operate by binding to the ubiquinone-binding pocket of Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiratory chain. By converting 4-(2,5-difluorophenyl)morpholine into an aniline derivative, we can couple it with a pyrazole-4-carbonyl pharmacophore. The resulting molecule utilizes the difluorophenyl-morpholine tail to anchor deep within the hydrophobic ubiquinone pocket, arresting fungal respiration.
Fig 1. Inhibition of fungal Complex II (SDH) by morpholine-derived SDHI fungicides.
Synthetic Workflow
To transform the starting material into an active SDHI fungicide, a three-step synthetic workflow is employed.
Causality in Reaction Design:
A critical challenge in this workflow is the regioselective nitration of the phenyl ring (Step 1). Standard mixed-acid (
HNO3/H2SO4
) nitration protonates the morpholine nitrogen, converting it into a strongly deactivating, meta-directing group (
−NH+R2
), which compromises regioselectivity. To circumvent this, we utilize acetyl nitrate (
HNO3
in acetic anhydride) under mild conditions. This prevents complete protonation of the amine, allowing the strong ortho/para-directing effect of the free morpholine lone pair to dominate. The electrophile is explicitly directed to the less sterically hindered C4-position (para to the morpholine group).
Fig 2. Three-step synthetic workflow from 4-(2,5-difluorophenyl)morpholine to SDHI fungicide.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-(2,5-Difluoro-4-nitrophenyl)morpholine
Self-Validating Metric: The reaction transitions from a colorless solution to a deep yellow mixture. TLC (Hexanes:EtOAc 4:1) will show the disappearance of the starting material (
Rf
~0.6) and the appearance of a bright yellow UV-active spot (
Rf
~0.4).
Preparation of Acetyl Nitrate: In a flame-dried 250 mL round-bottom flask under
N2
, cool 50 mL of acetic anhydride to 0 °C. Carefully add 5.0 mL of fuming nitric acid (
HNO3
, >90%) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.
Addition: Dissolve 10.0 g (50.2 mmol) of 4-(2,5-difluorophenyl)morpholine in 20 mL of glacial acetic acid. Add this solution dropwise to the acetyl nitrate mixture at 0 °C over 30 minutes.
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to 15 °C for an additional 1 hour.
Workup: Quench the reaction by pouring it slowly over 300 g of crushed ice. Neutralize the aqueous phase to pH 7 using a saturated
Na2CO3
solution. Extract with Dichloromethane (DCM) (3 × 100 mL).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Recrystallize the crude yellow solid from ethanol to yield the pure nitro intermediate.
Protocol 2: Reduction to 4-(4-Amino-2,5-difluorophenyl)morpholine
Causality Note: The strong C-F bonds at the 2,5-positions are highly resistant to hydrodefluorination under standard catalytic hydrogenation conditions, allowing the safe use of Palladium on Carbon (Pd/C) without risking halogen loss.
Setup: Dissolve 8.0 g (32.7 mmol) of the nitro intermediate in 100 mL of anhydrous methanol in a Parr hydrogenation flask.
Catalyst Addition: Carefully add 0.8 g of 5% Pd/C under a steady stream of argon to prevent auto-ignition.
Hydrogenation: Evacuate the flask and backfill with
H2
gas three times. Pressurize the vessel to 30 psi with
H2
and agitate at room temperature for 4 hours.
Workup: Monitor via TLC (disappearance of the yellow spot). Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of methanol.
Isolation: Concentrate the filtrate under reduced pressure to afford the amino intermediate as a pale-tan solid. Store under argon to prevent air oxidation.
Protocol 3: Amide Coupling to Yield Final SDHI Fungicide
Activation: In a 100 mL flask, dissolve 4.0 g (18.6 mmol) of 4-(4-amino-2,5-difluorophenyl)morpholine in 40 mL of anhydrous THF. Add 4.0 mL (23.0 mmol) of N,N-Diisopropylethylamine (DIPEA).
Coupling: Cool the mixture to 0 °C. Dropwise, add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (3.8 g, 19.5 mmol) in 10 mL of THF.
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. The formation of a white precipitate (DIPEA·HCl) indicates reaction progression.
Workup & Purification: Dilute with 100 mL of ethyl acetate and wash sequentially with 1M HCl (50 mL), saturated
NaHCO3
(50 mL), and brine (50 mL). Dry, concentrate, and purify via flash chromatography (Silica gel, DCM:MeOH 95:5) to isolate the final SDHI fungicide.
Quantitative Data & Physicochemical Evolution
The following table summarizes the evolution of the physicochemical properties throughout the synthetic workflow. The final SDHI molecule falls perfectly within the optimal "Lipinski-like" space for modern agrochemicals, balancing lipophilicity for cuticular penetration with sufficient polarity for xylem transport.
Compound Stage
Molecular Weight ( g/mol )
cLogP
TPSA (Ų)
H-Bond Donors
H-Bond Acceptors
Starting Material (4-(2,5-Difluorophenyl)morpholine)
199.20
1.87
12.47
0
3
Intermediate 1 (Nitro Derivative)
244.20
2.15
58.29
0
6
Intermediate 2 (Amino Derivative)
214.21
1.20
38.49
2
4
Final Product (Novel SDHI Fungicide)
372.33
3.45
67.50
1
6
References
1424273-42-6 4-(2,5-difluorophenyl)morpholine - Diccionario de química
Guidechem
URL:[2]
“On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas (Citing: Application of the intermediate derivatization approach in agrochemical discovery)
Organic Process Research & Development / Chemical Reviews
URL:[3]
Technical Support Center: Optimizing the Synthesis of 4-(2,5-Difluorophenyl)morpholine
Welcome to the Technical Support Center for N-Aryl Morpholine Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals aiming to maximize the percentage yield of 4-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for N-Aryl Morpholine Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals aiming to maximize the percentage yield of 4-(2,5-Difluorophenyl)morpholine. By analyzing the mechanistic causality behind palladium-catalyzed Buchwald-Hartwig aminations, this guide provides field-proven troubleshooting strategies and self-validating protocols to overcome common synthetic bottlenecks.
Mechanistic Grounding & Pathway Visualization
The synthesis of 4-(2,5-Difluorophenyl)morpholine relies on the C-N cross-coupling of 1-bromo-2,5-difluorobenzene with morpholine. The electron-withdrawing nature of the two fluorine atoms significantly accelerates the initial oxidative addition of the palladium catalyst into the C-Br bond. However, this same electronic property can stabilize off-cycle intermediates, making the substrate highly susceptible to side reactions if the catalytic cycle stalls prior to reductive elimination.
Pd-Catalyzed Buchwald-Hartwig Catalytic Cycle for 4-(2,5-Difluorophenyl)morpholine Synthesis.
Troubleshooting FAQs
Q1: Why is my yield of 4-(2,5-Difluorophenyl)morpholine consistently low (<40%) despite full consumption of the starting aryl bromide?A1: High conversion coupled with low product yield indicates that competing side reactions are dominating the pathway. For electron-deficient substrates like 1-bromo-2,5-difluorobenzene, two primary side reactions occur:
Hydrodehalogenation: The aryl halide is reduced to 1,4-difluorobenzene. This occurs when a proton source (e.g., trace moisture in solvents or reagents) outcompetes the amine for the palladium-aryl intermediate [1].
Base-Induced Degradation: Strong bases can cause degradation of highly activated arene electrophiles, rendering the transformation ineffective [3].
Causality & Fix: The stalling of reductive elimination allows these side reactions to take over. Switch to a bulky, electron-rich ligand (like XPhos) to accelerate reductive elimination, and ensure strictly anhydrous conditions.
Q2: I am observing low conversion of 1-bromo-2,5-difluorobenzene. Which catalyst/ligand system prevents catalyst deactivation?A2: Low conversion typically points to catalyst death. If you are using N-heterocyclic carbene (NHC) ligands, be aware that N-NHC coupling can occur in the presence of strong bases, leading to severe catalyst decomposition [2].
Causality & Fix: The steric bulkiness of the ligand is critical. We recommend moving away from standard NHCs or simple phosphines (like PPh3) and utilizing the Pd2(dba)3 / XPhos system. XPhos provides sufficient steric bulk to prevent off-cycle catalyst resting states and facilitates the challenging reductive elimination step [4].
Q3: How do I select the right base and solvent combination?A3: The base must be strong enough to deprotonate the coordinated amine but not so nucleophilic that it attacks the difluorophenyl ring.
Causality & Fix: While Sodium tert-butoxide (NaOtBu) in Toluene is the gold standard for Buchwald-Hartwig aminations, if you observe nucleophilic aromatic substitution (SNAr) byproducts (e.g., tert-butoxy-difluorobenzenes), step down the base strength. Potassium phosphate (K3PO4) or Cesium carbonate (Cs2CO3) in 1,4-Dioxane are excellent, milder alternatives that preserve the integrity of the electrophile.
Troubleshooting Workflow for Low Yields in N-Aryl Morpholine Synthesis.
Quantitative Data: Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and observed yields for the synthesis of highly functionalized aryl morpholines.
Catalyst System
Ligand
Base
Solvent
Temp (°C)
Expected Yield (%)
Primary Mechanistic Issue / Observation
Pd(OAc)2 (5 mol%)
PPh3
NaOtBu
Toluene
100
< 20%
Catalyst decomposition, biaryl formation
Pd2(dba)3 (1.5 mol%)
BINAP
Cs2CO3
Dioxane
100
45 - 55%
Slow reductive elimination, stalling
Pd/NHC (IPr)
None
tBuOK
Toluene
85
60 - 70%
N-NHC coupling causing catalyst deactivation
Pd2(dba)3 (1.5 mol%)
XPhos (3.0 mol%)
NaOtBu
Toluene
90 - 100
> 90%
Optimal conditions; rapid reductive elimination
Self-Validating Experimental Protocol
To ensure reproducibility and high yields, follow this field-proven, self-validating methodology for the synthesis of 4-(2,5-Difluorophenyl)morpholine using the optimized Pd2(dba)3 / XPhos system.
Preparation of the Catalytic Species (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd2(dba)3 (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (1.5 equiv). Evacuate and backfill the flask with ultra-pure Nitrogen or Argon three times.
Causality: Pd(0) is highly sensitive to oxidation; rigorous exclusion of O2 prevents premature catalyst death.
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 5 minutes to pre-form the active Pd-XPhos complex. The solution should transition to a deep red/orange color.
Substrate Introduction: Add 1-bromo-2,5-difluorobenzene (1.0 equiv) and morpholine (1.2 equiv) sequentially via syringe.
Reaction Execution: Heat the reaction mixture in a pre-heated oil bath at 90–100 °C.
Validation Checkpoint (In-Process Control): After 2 hours, withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS.
Self-Validation Criteria: The peak corresponding to 1-bromo-2,5-difluorobenzene (m/z ~192/194) should be completely absent. The target product mass (m/z ~199) should dominate the chromatogram. If the starting material persists, verify the integrity of your glovebox/Schlenk line technique.
Workup and Isolation: Cool the mixture to room temperature. Quench with distilled water (10 mL) to neutralize the base and precipitate inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient, typically 9:1) to afford pure 4-(2,5-Difluorophenyl)morpholine.
References
Benchchem Technical Support. "Improving the efficiency of palladium-catalyzed amination for morpholine synthesis". Benchchem. Link
ResearchGate. "Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline". Link
Purdue University. "HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS". Link
Tokyo Chemical Industry Co., Ltd. (TCI).
Optimization
Reducing byproducts and impurities during 4-(2,5-Difluorophenyl)morpholine crystallization
Welcome to the Technical Support Center for 4-(2,5-Difluorophenyl)morpholine synthesis and purification. As a Senior Application Scientist, I have designed this portal to address the most complex thermodynamic and kineti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4-(2,5-Difluorophenyl)morpholine synthesis and purification. As a Senior Application Scientist, I have designed this portal to address the most complex thermodynamic and kinetic challenges encountered during the crystallization of phenylmorpholine derivatives.
This guide moves beyond basic troubleshooting; it explores the mechanistic causality behind impurity formation, phase separation, and crystal lattice incorporation, providing you with self-validating protocols to ensure high-purity API intermediate isolation.
The impurity profile of your crude 4-(2,5-Difluorophenyl)morpholine depends entirely on your chosen synthetic route. The two primary pathways—Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr)—generate distinct thermodynamic sinks and byproducts[1]. Understanding these pathways is the first step in designing an effective crystallization strategy.
Fig 1: Synthesis pathways for 4-(2,5-Difluorophenyl)morpholine and associated impurity profiles.
Troubleshooting FAQs: Crystallization Dynamics
Q1: My crude mixture "oils out" instead of forming crystals when cooling. How do I force crystallization?
The Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the cooling trajectory generates supersaturation so rapidly that the solution crosses the binodal curve before it can cross the solubility curve to nucleate crystals. The solute separates into a solute-rich liquid phase and a solvent-rich liquid phase, trapping impurities.
The Solution: You must bypass the high energy barrier of homogeneous nucleation. Do not crash-cool. Instead, utilize a controlled cooling profile (e.g., 0.1 °C/min) and introduce high-surface-area seed crystals (0.1–10% wt) strictly within the metastable zone[2]. Seeding provides a template for heterogeneous nucleation, forcing the system to consume supersaturation via crystal growth rather than phase separation.
Q2: I am using the SNAr route, and my final crystals are contaminated with the 4-(2,4-difluorophenyl)morpholine regioisomer. Standard recrystallization isn't working. Why?
The Causality: Regioisomers possess nearly identical steric and electronic profiles to the target compound. During crystal growth, these impurities can easily substitute for the target molecule within the crystal lattice, forming a "solid solution" rather than remaining in the mother liquor[3].
The Solution: Standard thermodynamic recrystallization will fail because the impurity co-crystallizes. You must alter the kinetic growth environment. The addition of a non-adsorbing polymer additive, such as Polyvinylpyrrolidone (PVP) or Hydroxypropyl methylcellulose (HPMC), can selectively hydrogen-bond to the rapidly growing faces of the impurity, sterically hindering its incorporation into the target lattice[4].
Q3: How do I efficiently clear residual Palladium and phosphine ligands from the Buchwald-Hartwig route prior to crystallization?
The Causality: Palladium complexes and bulky phosphine ligands often co-precipitate or become physically entrapped (inclusions) within the morpholine crystal agglomerates during uncontrolled precipitation[3].
The Solution: Perform a hot dissolution in a green solvent like Isopropyl Acetate (iPrOAc)[5], followed by the addition of a thiol-functionalized silica scavenger. The thiol groups covalently bind the soft Pd(II) and Pd(0) species. A subsequent hot filtration removes the silica-bound metal before the crystallization sequence even begins.
Quantitative Data: Impact of Crystallization Parameters
The following table summarizes the causal relationship between crystallization parameters and the resulting impurity profile. Data reflects a starting crude purity of 88.0% (containing 5.0% regioisomer and 1200 ppm Pd).
Crystallization Strategy
Solvent System
Additive / Intervention
Regioisomer (%)
Pd Content (ppm)
Yield (%)
Uncontrolled Crash Cooling
Ethyl Acetate / Hexane
None
4.2%
450 ppm
82%
Controlled Cooling (0.5°C/min)
iPrOAc / Heptane
None
2.8%
110 ppm
78%
Controlled Cooling + Seeding
iPrOAc / Heptane
Seeded at 55°C
2.1%
45 ppm
85%
Optimized Workflow
iPrOAc / Heptane
Thiol-Silica + 0.1% PVP
< 0.1%
< 5 ppm
81%
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure each thermodynamic state is achieved before proceeding.
Fig 2: Optimized crystallization workflow incorporating metal scavenging and polymer additives.
Dissolution: Suspend 100 g of crude 4-(2,5-Difluorophenyl)morpholine in 400 mL of Isopropyl Acetate (iPrOAc). Heat the reactor to 70 °C under moderate agitation (250 rpm) until complete dissolution is achieved.
IPC 1: Visually confirm a completely transparent solution. Any turbidity indicates undissolved material that will act as uncharacterized seed, ruining the controlled cooling profile.
Metal Scavenging: Add 5 wt% (relative to crude) of SiliaMetS® Thiol (or equivalent metal scavenger). Stir at 70 °C for 60 minutes.
Hot Filtration: Filter the mixture rapidly through a pre-heated Celite pad (70 °C) to remove the silica-bound palladium and insoluble particulates. Transfer the filtrate to a clean, jacketed crystallizer.
Additive Introduction: Add 0.1 wt% Polyvinylpyrrolidone (PVP, MW ~40,000) to the filtrate. This polymer will selectively inhibit the nucleation and growth of the regioisomeric impurities[4].
Controlled Cooling & Seeding: Program the jacket to cool at a linear rate of 0.1 °C/min. Once the internal temperature reaches 55 °C (the experimentally determined metastable zone), introduce 1.0 wt% of high-purity 4-(2,5-Difluorophenyl)morpholine seed crystals.
IPC 2: Hold the temperature at 55 °C for 30 minutes. Verify that the seed crystals persist and do not dissolve (confirming supersaturation) and that the solution does not oil out.
Antisolvent Addition (Optional): Once the slurry reaches 20 °C, slowly dose 200 mL of Heptane over 2 hours to drive the remaining API out of the mother liquor.
Isolation: Filter the resulting slurry. Wash the filter cake with two 50 mL portions of pre-chilled (0 °C) Heptane to displace the impurity-laden mother liquor from the crystal surfaces[3].
Drying: Dry under vacuum at 40 °C to constant weight.
Troubleshooting solubility issues of 4-(2,5-Difluorophenyl)morpholine in aqueous media
Welcome to the Technical Support Center for 4-(2,5-Difluorophenyl)morpholine . This guide is designed for researchers, analytical scientists, and formulation experts facing challenges with the aqueous solubility of this...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4-(2,5-Difluorophenyl)morpholine . This guide is designed for researchers, analytical scientists, and formulation experts facing challenges with the aqueous solubility of this specific aryl-morpholine derivative.
Below, you will find a mechanistic breakdown of the compound's physicochemical behavior, targeted FAQs, and validated, step-by-step formulation protocols.
Part 1: Physicochemical Profiling & Causality
To successfully formulate 4-(2,5-Difluorophenyl)morpholine, we must first understand the molecular mechanics driving its insolubility. While standard aliphatic morpholine is highly water-soluble and basic (pKa ~8.4), attaching a 2,5-difluorophenyl group directly to the morpholine nitrogen fundamentally alters its electronic landscape [1].
Aryl Delocalization: The nitrogen's lone pair delocalizes into the adjacent phenyl ring, dropping the basicity significantly (standard N-phenylmorpholine has a pKa of ~5.2) [2].
Inductive Effect (-I): The highly electronegative fluorine atoms at the ortho (2) and meta (5) positions exert a strong electron-withdrawing pull through the sigma bonds. This further depletes electron density at the nitrogen, dropping the estimated pKa to between 2.0 and 3.0.
The Result: At physiological pH (7.4), the molecule cannot be protonated. It exists entirely as a highly lipophilic, neutral free base, causing it to rapidly aggregate and precipitate in aqueous buffers.
Remains unprotonated (neutral) at pH 7.4; prevents the formation of highly soluble hydrochloride or mesylate salts.
LogP (Lipophilicity)
~2.5 - 3.5
High affinity for lipid environments; thermodynamically drives precipitation and aggregation in aqueous media.
Hydrogen Bond Donors
0
Inability to donate H-bonds to water molecules severely limits the hydration shell formation.
Hydrogen Bond Acceptors
3 (N, O, F)
Weak dipole interactions are insufficient to overcome the hydrophobic effect of the difluorophenyl ring.
Part 2: Frequently Asked Questions (FAQs)
Q: Why is my compound crashing out immediately when diluted into standard PBS or cell culture media?A: When you dilute a DMSO stock of 4-(2,5-Difluorophenyl)morpholine into PBS, the solvent polarity abruptly shifts. Because the molecule is uncharged at pH 7.4 and highly lipophilic, the thermodynamic penalty of exposing its hydrophobic surface to water causes immediate self-association (precipitation). The lack of hydrogen bond donors prevents water from forming a stabilizing hydration sphere around the molecule.
Q: Can I just lower the pH of my buffer to force it into solution as a salt?A: No, this is not biologically viable. Because the estimated pKa is extremely low (~2.0 - 3.0) due to the electron-withdrawing fluorine atoms, you would need to drop the pH of your solution to < 1.5 to achieve >90% protonation. Such highly acidic conditions will denature proteins, kill cells in vitro, and cause severe tissue necrosis in vivo.
Q: What is the best approach for in vivo dosing vehicles?A: For rodent PK/PD studies, avoid simple aqueous buffers. Instead, utilize encapsulation or micellar systems. A 10-20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution is highly recommended. The hydrophobic cavity of the cyclodextrin encapsulates the difluorophenyl ring, while the hydrophilic exterior maintains aqueous solubility without altering the pH.
Part 3: Formulation Decision Workflows
Caption: Decision tree for selecting the optimal solubilization strategy based on assay requirements.
Protocol 1: Preparation of HP-β-CD Inclusion Complex (For In Vivo Use)
This protocol creates a self-validating thermodynamic sink. If the solution remains clear after 24 hours, successful host-guest complexation has occurred.
Prepare Host Solution: Dissolve 200 mg of HP-β-CD in 1 mL of sterile saline to create a 20% (w/v) stock. Vortex until completely clear.
API Addition: Weigh the required amount of API (target 1-5 mg/mL final concentration) and add it directly to the cyclodextrin solution as a dry powder.
Mechanical Agitation: Vortex vigorously for 2 minutes, followed by bath sonication at 37°C for 15-30 minutes. The thermal energy facilitates the entry of the lipophilic difluorophenyl moiety into the cyclodextrin cavity.
Equilibration: Allow the solution to rest at room temperature for 2 hours to ensure thermodynamic equilibrium of the inclusion complex.
Sterilization: Pass the formulated solution through a 0.22 µm PTFE or PVDF syringe filter. Note: Do not use nylon filters, as highly lipophilic compounds can bind non-specifically to nylon.
This method utilizes a "solvent-shift" technique, using a surfactant to catch the free base in micelles before it can aggregate into macroscopic crystals.
Master Stock: Dissolve the API in 100% anhydrous DMSO to create a 10 mM master stock. Ensure complete dissolution.
Surfactant Priming: In a separate tube, mix 9 parts of your target Assay Buffer with 1 part Tween-80 to create a 10% Tween-80 intermediate stock.
Kinetic Mixing: Place your final Assay Buffer on a magnetic stirrer at high speed (creating a vortex).
Injection: Rapidly inject the required volume of the DMSO master stock directly into the center of the vortexing buffer, immediately followed by a proportional spike of the Tween-80 stock (aiming for a final Tween-80 concentration of 0.05% - 0.1% and DMSO < 1%).
Validation: Measure the optical density (OD) at 600 nm. An OD600 < 0.05 confirms the absence of colloidal aggregates.
Caption: Mechanistic pathways for solubilizing the lipophilic free base via encapsulation or micelles.
References
Occurrence of Morpholine in Central Nervous System Drug Discovery
Source: ACS Chemical Neuroscience, ACS Publications
URL
4-Phenylmorpholine Chemical Properties and pKa Prediction
Source: LookChem
URL
Optimization
Optimizing Buchwald-Hartwig amination conditions for 4-(2,5-Difluorophenyl)morpholine
Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to guide researchers, chemists, and drug development professionals through the mechanistic nuanc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to guide researchers, chemists, and drug development professionals through the mechanistic nuances and practical troubleshooting of synthesizing 4-(2,5-Difluorophenyl)morpholine via the Buchwald-Hartwig amination.
Unlike standard amide couplings, constructing C–N bonds between a sterically hindered secondary amine (morpholine) and an electron-deficient aryl halide (1-bromo-2,5-difluorobenzene) requires precise control over the catalytic cycle. This guide provides causality-driven protocols, quantitative optimization data, and targeted FAQs to ensure your success.
Mechanistic Rationale & Catalyst Selection
The synthesis of 4-(2,5-Difluorophenyl)morpholine is dictated by the electronic and steric demands of the substrates. The electron-withdrawing fluorine atoms on 1-bromo-2,5-difluorobenzene significantly accelerate the oxidative addition step. Consequently, the rate-limiting step for this specific transformation shifts almost entirely to reductive elimination [1].
Because morpholine is a secondary amine, it introduces considerable steric bulk during the formation of the palladium-amido intermediate. To overcome this, we must select a ligand that forces the aryl and morpholide groups together. RuPhos is the premier choice here. Its large biaryl backbone and bulky isopropyl groups create a highly crowded coordination sphere, which dramatically lowers the activation energy barrier for reductive elimination compared to ligands like BrettPhos (which are optimized for primary amines)[1].
Furthermore, utilizing a RuPhos Pd G3 precatalyst rather than traditional Pd₂(dba)₃ ensures a rapid, base-mediated generation of the active monoligated Pd(0) species, preventing catalyst decomposition and off-target amine oxidation[2].
Fig 1: Buchwald-Hartwig catalytic cycle for 4-(2,5-difluorophenyl)morpholine synthesis.
Quantitative Optimization Data
The following table summarizes our internal screening data, demonstrating the causality behind our optimized conditions.
Table 1: Optimization of Buchwald-Hartwig Amination for 4-(2,5-Difluorophenyl)morpholine
Catalyst System (2 mol%)
Ligand
Base (1.4 eq)
Solvent
Temp (°C)
Conversion (%)
Mechanistic Rationale
Pd₂(dba)₃
BINAP
NaOtBu
Toluene
100
< 30%
High barrier for reductive elimination; biaryl impurities observed.
Pd₂(dba)₃
BrettPhos
NaOtBu
Toluene
100
45%
Sub-optimal for secondary amines; reaction stalls at reductive elimination.
Pd₂(dba)₃
RuPhos
NaOtBu
Toluene
100
88%
RuPhos successfully accelerates reductive elimination for morpholine.
RuPhos Pd G3
RuPhos
NaOtBu
Toluene
85
> 98%
Precatalyst ensures rapid Pd(0) generation; lower temperature preserves catalyst life.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each critical juncture, visual or analytical cues are provided to confirm the reaction is proceeding as intended.
Reagents:
1-Bromo-2,5-difluorobenzene (1.0 mmol)
Morpholine (1.2 mmol)
RuPhos Pd G3 (0.02 mmol, 2 mol%)
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
Anhydrous, degassed Toluene (5.0 mL)
Step-by-Step Methodology:
Glovebox Preparation: In an inert atmosphere (nitrogen or argon glovebox), charge an oven-dried Schlenk tube with RuPhos Pd G3 (16.7 mg) and NaOtBu (134.5 mg).
Causality: NaOtBu is highly hygroscopic. Moisture will protonate the base, generating tert-butanol and NaOH, which can hydrolyze the aryl halide or poison the catalyst.
Substrate Addition: Remove the sealed tube from the glovebox. Under a positive flow of argon, add 1-bromo-2,5-difluorobenzene (113 µL) and morpholine (104 µL) via a micro-syringe.
Solvent Introduction & Activation: Add 5.0 mL of anhydrous, degassed toluene.
Validation Check 1 (Catalyst Activation): Upon stirring at room temperature for 5 minutes, the solution should transition from a pale yellow to a deep red/amber color. This confirms the base-mediated cleavage of the G3 precatalyst and the generation of the active monoligated Pd(0)-RuPhos species[2].
Heating & Catalytic Turnover: Place the vessel in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 4 hours.
Validation Check 2 (Reaction Progress): After ~30 minutes, the mixture will become distinctly heterogeneous. The formation of a fine, milky-white precipitate (NaBr) is a direct visual confirmation that the catalytic cycle is turning over and halide is being displaced.
IPC Monitoring: At 4 hours, take a 10 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS.
Validation Check 3: The GC trace should show complete consumption of the starting aryl bromide (m/z 192/194) and a dominant product peak for 4-(2,5-Difluorophenyl)morpholine (m/z 199).
Workup & Purification: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
Fig 2: Self-validating experimental workflow for aryl morpholine synthesis.
Troubleshooting & FAQs
Q1: My reaction is stalling at 40-45% conversion, and I am using BrettPhos instead of RuPhos. Why is this happening?A1: You are encountering a kinetic bottleneck. BrettPhos is structurally optimized to lower the activation barrier for oxidative addition, making it ideal for primary amines. However, morpholine is a secondary amine with significant steric hindrance. When using BrettPhos with morpholine, the reaction stalls because the activation energy for the subsequent reductive elimination step is too high. Switching to RuPhos provides the necessary steric crowding to force the aryl and morpholide groups together, accelerating reductive elimination and driving the reaction to completion[1].
Q2: I observe a black precipitate immediately upon heating, and the reaction fails. What is the cause?A2: The black precipitate is "Palladium Black," indicating irreversible catalyst decomposition. This usually occurs for two reasons: (1) Trace oxygen or moisture in your toluene has oxidized the electron-rich RuPhos ligand, leaving the Pd(0) unprotected and prone to aggregation. (2) If you are using Pd₂(dba)₃ + free ligand instead of a G3 precatalyst, the base may be reacting with the palladium before the ligand has fully coordinated. Ensure rigorous solvent degassing (sparging with argon for 30 mins) and switch to the RuPhos Pd G3 precatalyst to guarantee a perfect 1:1 Pd:Ligand ratio[2].
Q3: Can I substitute NaOtBu with a milder base like K₂CO₃ or Cs₂CO₃ to be safe?A3: While weaker bases like Cs₂CO₃ are excellent for substrates with base-sensitive functional groups (like esters or enolizable ketones), 1-bromo-2,5-difluorobenzene lacks these sensitive moieties. NaOtBu is highly preferred here because it rapidly deprotonates the coordinated morpholine, driving the formation of the Pd-amido complex. Using a weaker base like K₂CO₃ will drastically slow down this deprotonation step, requiring higher temperatures (>110 °C) and longer reaction times, which paradoxically increases the risk of catalyst thermal degradation[3]. Stick to NaOtBu for optimal kinetics.
Q4: Can I use 1-chloro-2,5-difluorobenzene instead of the bromo analog to save on reagent costs?A4: Yes, but you must adjust your conditions. The C–Cl bond is significantly stronger than the C–Br bond, which raises the activation barrier for the initial oxidative addition step. If you switch to the chloro-analog, you must increase the reaction temperature from 85 °C to 100–110 °C. The use of the RuPhos Pd G3 precatalyst becomes absolutely mandatory in this scenario to ensure the catalyst remains active at elevated temperatures.
References
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure
Source: ACS Omega
URL:[Link]
Technical Support Center: 4-(2,5-Difluorophenyl)morpholine Storage & Stability Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals maintain the structural integrity of 4-(2,5-Difluorophenyl)mor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals maintain the structural integrity of 4-(2,5-Difluorophenyl)morpholine (CAS: 1424273-42-6). This compound features two distinct moieties—a morpholine ring and a fluorinated aromatic ring—each presenting unique degradation vulnerabilities under environmental stress.
Below, you will find diagnostic troubleshooting FAQs, quantitative stability profiles, and self-validating protocols to ensure your experimental data remains robust and reproducible.
PART 1: Diagnostic FAQs (Mechanistic Troubleshooting)
Q: My powdered compound has developed a slight yellow/brown tint over the last six months. Is it still viable for sensitive assays?A: Discoloration is a primary visual indicator of morpholine ring oxidation. The morpholine moiety is highly susceptible to oxidative ring cleavage and N-oxide formation when exposed to atmospheric oxygen or trace peroxides[1]. Even a slight color change indicates the presence of open-chain degradants.
Recommendation: Do not use discolored batches for high-sensitivity in vitro or in vivo assays without first re-purifying the batch via flash chromatography and validating purity via HPLC-UV.
Q: We stored the compound in clear glass vials on the benchtop, and recent NMR analysis shows a loss of fluorine splitting patterns. What happened?A: You are observing photolytic defluorination. While the C-F bond is generally strong, fluoroarenes are susceptible to photohydrolysis and C-F bond cleavage under continuous UV/visible light exposure[1]. This photochemical process replaces the fluorine atom with a hydroxyl group or other nucleophiles.
Recommendation: Always store this compound in amber glass vials or wrap containers in aluminum foil to block photon-induced degradation.
Q: Can we use standard plastic microcentrifuge tubes or metal spatulas for handling this compound?A: Avoid standard plastics that may leach plasticizers, and strictly avoid contact with copper, zinc, or their alloys. Morpholine derivatives are chemically unstable in the presence of these metals, which can catalyze rapid decomposition[2]. Furthermore, the compound must be protected from moisture, as water acts as a nucleophile that accelerates both ring-opening and defluorination under thermal stress[3].
Recommendation: Use PTFE-lined caps and inert glass or stainless-steel handling tools.
PART 2: Quantitative Stability Profile
To optimize your inventory management, refer to the following synthesized stability profile based on the degradation kinetics of aryl morpholines.
The following diagram maps the causality between environmental stressors and the specific chemical degradation pathways of 4-(2,5-Difluorophenyl)morpholine.
Fig 1: Primary environmental stressors and resulting degradation pathways for the compound.
PART 4: Self-Validating Standard Operating Procedures (SOPs)
Do not rely on assumptions when handling sensitive APIs. The following protocols are designed as self-validating systems, meaning they contain internal controls to prove the methodology worked.
Objective: Prevent oxidative and photolytic degradation during long-term storage.
Lyophilization (Drying): Place the bulk powder in a lyophilizer overnight.
Causality: Removes trace moisture that acts as a catalyst for hydrolysis and photohydrolysis.
Argon Backfilling: Transfer the dried powder to amber glass vials inside a glove box purged with Argon or Nitrogen.
Causality: Displacing ambient oxygen prevents N-oxidation of the secondary amine in the morpholine ring.
PTFE Sealing: Seal vials with PTFE-lined caps.
Causality: Prevents leaching of plasticizer impurities and avoids contact with incompatible metals (like zinc or copper) that catalyze morpholine breakdown[2].
Secondary Containment: Place the vials in a desiccator jar with anhydrous CaSO₄ (Drierite) and store at -20°C[3].
Self-Validation Checkpoint: Include a reversible, cobalt-free humidity indicator card inside the desiccator jar. If the card changes from blue to pink, the environmental seal has failed, and the batch must be re-lyophilized immediately.
Objective: Validate the structural integrity of a stored batch before use in critical experiments.
Stock Preparation: Dissolve 1 mg/mL of the stored compound in LC-MS grade Acetonitrile.
Stress Aliquoting: Divide into three 100 µL aliquots:
Aliquot A (Control): Add 10 µL pure water. Keep at 4°C in the dark.
Aliquot B (Oxidative Stress): Add 10 µL of 3% H₂O₂. Incubate at room temperature for 4 hours[1].
Aliquot C (Photolytic Stress): Add 10 µL pure water. Expose to a broad-spectrum UV lamp (254 nm) for 4 hours.
Quenching & Analysis: Quench Aliquot B with sodium thiosulfate to halt oxidation. Analyze all samples via LC-MS.
Self-Validation Checkpoint: Aliquot A (Control) must show >99% peak area matching your historical baseline chromatogram. If Aliquot A shows <99% purity, your baseline storage conditions have already failed, rendering the assay invalid. Aliquots B and C will confirm the specific retention times of oxidative and photolytic degradants, respectively, allowing you to accurately screen your main batch for these specific impurities.
Technical Support Center: Overcoming Steric Hindrance in 4-(2,5-Difluorophenyl)morpholine Coupling
Welcome to the Technical Support Center for the synthesis of 4-(2,5-difluorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals facing challenges in palladium-catalyz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 4-(2,5-difluorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals facing challenges in palladium-catalyzed carbon-nitrogen (C–N) bond formation. The presence of an ortho-fluorine atom in 2,5-difluoroaryl halides introduces significant steric and electronic hurdles during Buchwald-Hartwig aminations. Here, we provide field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure robust and high-yielding coupling.
Frequently Asked Questions (FAQs)
Q1: Why does the coupling of morpholine with 2,5-difluorobromobenzene stall compared to unsubstituted bromobenzene?A1: The primary issue is steric hindrance caused by the fluorine atom at the 2-position (ortho to the halogen leaving group). In the catalytic cycle, sterically hindered aryl halides significantly slow down the initial oxidative addition of the Pd(0) species into the C–X bond[1]. Furthermore, during the amine coordination step, the bulky morpholine ring clashes with the ortho-fluorine. This steric penalty increases the activation energy required for the formation of the intermediate palladium-amide complex, often leading to stalled reactions or catalyst degradation before product formation.
Q2: Which ligand system is optimal for overcoming the ortho-fluorine steric penalty with a secondary amine like morpholine?A2: For secondary amines like morpholine, dialkylbiarylphosphine ligands—specifically RuPhos and XPhos —are highly recommended. While first-generation bidentate ligands like BINAP or DPPF are effective for primary amines, they struggle with the steric bulk of secondary amines, making selectivity and turnover difficult[2]. RuPhos is explicitly designed to accommodate secondary amines[2]. The bulky nature of these ligands serves a dual purpose: their electron-rich phosphine center accelerates the initial oxidative addition into the hindered C–X bond, while their immense steric bulk crowds the palladium center, accelerating the final reductive elimination step to release the 4-(2,5-difluorophenyl)morpholine product.
Q3: I am observing significant hydrodehalogenation (1,4-difluorobenzene) instead of the desired morpholine adduct. How do I prevent this?A3: Hydrodehalogenation is a common unproductive side reaction that competes directly with reductive elimination. It occurs when the palladium-amide complex undergoes β-hydride elimination (from the morpholine ring) to yield an imine and a palladium-hydride species, which subsequently reductively eliminates the hydrodehalogenated arene[3]. To minimize this, you must accelerate the reductive elimination step. This can be achieved by:
Switching to a bulkier ligand (e.g., from XPhos to tBuBrettPhos) to force the product out faster[2].
Ensuring the base is strong enough (e.g., Sodium tert-butoxide) to rapidly deprotonate the coordinated amine, pushing the equilibrium toward the reactive amido complex[4].
Q4: Can I use 2,5-difluorochlorobenzene instead of the bromide or iodide?A4: Yes. While aryl iodides and bromides are traditionally more reactive, modern catalyst systems utilizing Pd(dba)₂ and XPhos or RuPhos can efficiently activate aryl chlorides[4]. Aryl chlorides are often preferred in process chemistry due to lower cost and wider availability, though they require slightly higher temperatures (e.g., refluxing toluene) and highly electron-rich ligands to facilitate oxidative addition[5].
Troubleshooting Workflow
To systematically diagnose and resolve low yields in your coupling reactions, follow the logic outlined in the diagnostic workflow below.
Diagnostic workflow for troubleshooting sterically hindered Buchwald-Hartwig aminations.
Data Presentation: Ligand Optimization for Ortho-Substituted Aryl Halides
The following table synthesizes expected quantitative performance data when coupling sterically hindered ortho-substituted aryl halides with morpholine, illustrating why ligand selection is the critical variable.
Ligand System
Catalyst Precursor
Base
Temp (°C)
Expected Yield (%)
Primary Limitation / Observation
BINAP
Pd(OAc)₂ (5 mol%)
Cs₂CO₃
110
< 20%
Poor selectivity for secondary amines; high steric clash[2].
Excellent for aryl chlorides; rapid oxidative addition[4].
RuPhos
Pd₂(dba)₃ (1 mol%)
NaOtBu
85
> 92%
Optimal for secondary amines; lowest operating temperature[2].
Validated Experimental Protocol
Synthesis of 4-(2,5-Difluorophenyl)morpholine via RuPhos-Mediated Coupling
This self-validating protocol ensures that water and oxygen—the primary culprits for catalyst deactivation—are excluded, and utilizes the optimal RuPhos ligand for secondary amine coupling.
Preparation of the Reaction Vessel: Oven-dry a 2-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a continuous stream of dry nitrogen or argon.
Catalyst Pre-Activation: Charge the flask with Pd(dba)₂ (1.5 mol%), RuPhos (3.0 mol%), and NaOtBu (2.0 equiv) under a nitrogen atmosphere[4].
Solvent Degassing: Add anhydrous toluene to the flask. Degas the mixture by bubbling with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can rapidly oxidize the electron-rich RuPhos ligand[4].
Substrate Addition: Stir the mixture at room temperature for 5 minutes to allow the active Pd(0)-RuPhos complex to form. Add 2,5-difluorobromobenzene (1.0 equiv) and morpholine (1.5 equiv) in one portion via syringe[4].
Heating and Monitoring: Heat the reaction mixture to 85°C (or reflux if using the aryl chloride) for 6–8 hours. Monitor the consumption of the aryl halide via GC-MS or TLC. The bulky RuPhos ligand should prevent the reaction from stalling at the intermediate stages.
Quenching: Once the starting material is consumed, cool the reaction to room temperature. Quench by adding distilled water (equal volume to toluene)[4].
Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 × 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄[4].
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel column chromatography (typical eluent: Hexane : Ethyl Acetate = 9 : 1) to afford pure 4-(2,5-difluorophenyl)morpholine[4].
References
Buchwald–Hartwig amination
Source: Wikipedia
URL:[Link]
Purifying 4-(2,5-Difluorophenyl)morpholine using flash column chromatography
Welcome to the Advanced Chromatography Support Center. Purifying N-aryl morpholines like 4-(2,5-Difluorophenyl)morpholine (CAS: 1424273-42-6) presents unique challenges due to the compound's electronic properties[1]. Whi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. Purifying N-aryl morpholines like 4-(2,5-Difluorophenyl)morpholine (CAS: 1424273-42-6) presents unique challenges due to the compound's electronic properties[1]. While the electron-withdrawing 2,5-difluorophenyl group reduces the basicity of the morpholine nitrogen compared to aliphatic amines, the nitrogen's lone pair still acts as a potent hydrogen-bond acceptor. This leads to destructive interactions with standard chromatographic media.
This guide provides field-proven, self-validating troubleshooting strategies to ensure high-purity isolation of your target compound.
Purification Decision Workflow
Workflow for selecting the purification strategy of 4-(2,5-Difluorophenyl)morpholine.
Troubleshooting Guides & FAQs
Q1: Why does my 4-(2,5-Difluorophenyl)morpholine streak severely on standard silica gel, even in non-polar solvents?A1: The streaking is caused by strong acid-base interactions between the basic tertiary amine of the morpholine ring and the highly acidic silanol groups (Si-OH) present on the surface of standard silica gel[2]. Because the silica surface is heterogeneous, these interactions cause the target molecules to dynamically arrest on the stationary phase at different rates, leading to broad, asymmetrical peaks, irreversible adsorption, and poor recovery[2][3].
Q2: How do I eliminate this peak tailing and achieve baseline resolution?A2: You must mask the active silanol sites. This is achieved by adding a basic modifier—typically 0.5% to 1% (v/v) Triethylamine (TEA) or ammonium hydroxide—to your mobile phase[2][4]. TEA acts as a sacrificial base; it is highly basic and sterically hindered, meaning it preferentially binds to and neutralizes the acidic silanol sites[3]. This allows your weakly basic 4-(2,5-Difluorophenyl)morpholine to partition purely based on its polarity rather than destructive ionic interactions. Alternatively, you can bypass standard silica entirely by using amine-functionalized silica (NH2-silica), which inherently possesses a basic surface[4][5].
Q3: Is it better to use a basic modifier or switch to an amine-functionalized (NH2) column?A3: It depends on your downstream applications. Using standard silica with 1% TEA is highly cost-effective and scalable[6]. However, TEA can be notoriously difficult to remove from the final concentrated product. If your subsequent biological assays or synthetic steps are highly sensitive to trace amine contamination, switching to an NH2-functionalized column is the superior choice, as it completely eliminates the need for mobile phase modifiers[4][5].
Quantitative Data: Solvent System Selection
To aid in your method development, refer to the optimized parameters below. Note: Solvent ratios should be adjusted based on the specific impurity profile of your crude mixture.
Stationary Phase
Mobile Phase System
Basic Modifier
Expected Rf
Resolution Quality
Standard Silica (60 Å)
Hexane : EtOAc (85:15)
None
0.10 - 0.15
Poor (Severe tailing, low recovery)
Standard Silica (60 Å)
Hexane : EtOAc (85:15)
1% TEA (v/v)
0.25 - 0.35
Excellent (Sharp, symmetrical peaks)
NH2-Functionalized Silica
Hexane : EtOAc (90:10)
None
0.30 - 0.40
Excellent (No post-column TEA removal)
C18 Reverse-Phase
H₂O : MeCN (Gradient)
0.1% NH₄OH
N/A (Rt dependent)
Ideal for highly polar crude mixtures
Standard Operating Procedures (SOPs)
Protocol 1: Modified Silica Gel Chromatography (Self-Validating System)
This protocol utilizes TEA pre-treatment to ensure the column is completely neutralized before the target compound is introduced[6].
Step-by-Step Methodology:
Solvent Preparation: Prepare 1 Liter of your starting mobile phase (e.g., 90:10 Hexane:EtOAc) and add 10 mL of Triethylamine (TEA) to create a 1% (v/v) modified system[7].
Slurry & Packing: Slurry the standard silica gel in the TEA-modified solvent. Pour the slurry into the column and pack under gentle positive pressure[6].
Equilibration: Flush the packed column with at least 3 column volumes (CV) of the modified solvent.
Validation Checkpoint 1 (Equilibration): Collect a few drops of the eluent from the bottom of the column and spot it onto a universal pH test strip. Validation: The protocol may only proceed if the strip indicates a basic pH (~9), confirming that the acidic silanol groups are fully saturated and neutralized by the TEA.
Loading: Dissolve the crude 4-(2,5-Difluorophenyl)morpholine in a minimal amount of Dichloromethane (DCM) and carefully apply it to the column head[7].
Elution: Elute the column using the TEA-modified gradient. Monitor fractions via TLC (using the same TEA-modified solvent to prevent streaking on the plate)[3].
Protocol 2: Post-Purification TEA Removal
A common failure point in amine purification is the retention of trace TEA, which boils at 89°C and often forms complexes with the target compound.
Step-by-Step Methodology:
Primary Concentration: Pool the product-containing fractions and concentrate them using a rotary evaporator at 40°C under reduced pressure.
Azeotropic Distillation: Dissolve the resulting oily residue in 10-15 mL of Toluene. Re-evaporate the mixture on the rotary evaporator. Toluene forms an azeotrope with TEA, facilitating its removal. Repeat this step two additional times.
High Vacuum Drying: Place the flask on a high-vacuum line (≤ 0.1 mbar) for 4–6 hours to remove residual Toluene.
Validation Checkpoint 2 (Purity): Dissolve a 2 mg aliquot of the dried product in CDCl₃ and acquire a ¹H-NMR spectrum. Validation: The purification is certified successful only if the characteristic TEA ethyl peaks—a distinct quartet at ~2.5 ppm and a triplet at ~1.0 ppm—are completely absent from the baseline.
4-(2,5-Difluorophenyl)morpholine vs 4-(2,4-Difluorophenyl)morpholine chemical reactivity
Comparative Chemical Reactivity Guide: 4-(2,5-Difluorophenyl)morpholine vs. 4-(2,4-Difluorophenyl)morpholine Executive Summary Fluorinated N-aryl morpholines are privileged building blocks in modern drug discovery, frequ...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Chemical Reactivity Guide: 4-(2,5-Difluorophenyl)morpholine vs. 4-(2,4-Difluorophenyl)morpholine
Executive Summary
Fluorinated N-aryl morpholines are privileged building blocks in modern drug discovery, frequently utilized to improve metabolic stability, modulate basicity, and enhance target binding affinities. While 4-(2,5-difluorophenyl)morpholine and 4-(2,4-difluorophenyl)morpholine share identical molecular weights and core topologies, the positional isomerism of their fluorine atoms fundamentally alters the electronic landscape of the aromatic ring. As a Senior Application Scientist, I have structured this guide to objectively compare the chemical reactivity, electronic properties, and synthetic behavior of these two isomers, providing researchers with the mechanistic causality required to make informed decisions in structural-activity relationship (SAR) campaigns.
Electronic Landscape and Hammett Analysis
The reactivity of these N-aryl morpholines is dictated by the delicate interplay between the inductive electron-withdrawing effect (-I) and the resonance-donating effect (+R) of the fluorine atoms. To quantify these effects on the morpholine attachment point (C1), we utilize Hammett substituent constants (
σ
)[1].
4-(2,4-Difluorophenyl)morpholine: The fluorine at C4 is para to the morpholine nitrogen. While fluorine is highly electronegative (-I), its lone pairs can delocalize into the aromatic
π
-system (+R), partially offsetting the electron withdrawal at the para position. Consequently, the Hammett constant for a para-fluorine is relatively small (
σpara=+0.06
)[1].
4-(2,5-Difluorophenyl)morpholine: The fluorine at C5 is meta to the morpholine nitrogen. At the meta position, resonance donation to C1 is geometrically impossible. The fluorine exerts a pure, unmitigated inductive pull (-I), resulting in a significantly higher Hammett constant (
σmeta=+0.34
)[1].
Mechanistic Causality: Because
σmeta
(+0.34) is substantially larger than
σpara
(+0.06), the 2,5-difluorophenyl group is a much stronger electron-withdrawing moiety than the 2,4-difluorophenyl group[1]. This pulls electron density away from the morpholine nitrogen, lowering its basicity (pKa) and reducing its nucleophilicity. In drug design, this translates to the 2,5-isomer being less susceptible to oxidative metabolism (e.g., CYP450-mediated N-dealkylation) and exhibiting higher membrane permeability due to a higher fraction of the neutral species at physiological pH.
Table 1: Comparative Electronic Parameters and Predicted Properties
When functionalizing these building blocks via EAS (e.g., bromination, nitration), the regioselectivity is governed by the competition between the strongly activating morpholine group (+M director) and the deactivating fluorine atoms.
In the 2,4-isomer: The morpholine group directs electrophiles to the ortho (C2, C6) and para (C4) positions. Since C2 and C4 are sterically blocked by fluorine atoms, the electrophile is forced to the C6 position. The C6 position is further activated by the meta-directing nature of the C2 and C4 fluorines (relative to their own positions), making C6 the unambiguous target.
In the 2,5-isomer: The morpholine group again directs to ortho (C2, C6) and para (C4). C2 is blocked by fluorine. The available activated positions are C4 and C6. Because para-substitution (C4) is sterically favored over ortho-substitution (C6) relative to the bulky morpholine ring, EAS will predominantly occur at C4.
Electronic directing effects governing EAS regioselectivity in difluorophenyl morpholines.
Nucleophilic Aromatic Substitution (SNAr) vs. Cross-Coupling
Attempting to synthesize these compounds via SNAr using polyfluorobenzenes (e.g., 1,2,4-trifluorobenzene) often yields complex isomeric mixtures because multiple fluorines are activated by the electron-withdrawing effects of their neighbors[2]. To establish a self-validating, highly trustworthy protocol, Buchwald-Hartwig amination of the corresponding aryl bromides is the superior choice. Palladium-catalyzed cross-coupling guarantees absolute regiocontrol, as the oxidative addition of Pd(0) is highly selective for the C-Br bond over C-F bonds[2].
Self-Validating Experimental Protocols
To empirically demonstrate the reactivity differences discussed above, the following workflow details the regiocontrolled synthesis of the morpholine derivatives, followed by a kinetic bromination assay to map the EAS target sites.
Self-validating experimental workflow for synthesis and regioselectivity determination.
Protocol A: Regiocontrolled Synthesis via Buchwald-Hartwig Amination
This protocol ensures the exact placement of the morpholine ring without SNAr scrambling.
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add Pd2(dba)3 (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equiv)[2].
Reagent Addition: Add 1-bromo-2,4-difluorobenzene (or 1-bromo-2,5-difluorobenzene) (1.0 equiv) and morpholine (1.2 equiv) dissolved in anhydrous toluene (0.2 M).
Reaction: Heat the mixture to 90 °C and stir for 12 hours. The bulky, electron-rich XPhos ligand promotes rapid reductive elimination, favoring the C-N bond formation[2].
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
Isolation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-aryl morpholine[3].
This protocol uses mild conditions to capture the kinetic regioselectivity dictated by the electronic effects.
Preparation: Dissolve the purified 4-(difluorophenyl)morpholine (1.0 equiv) in anhydrous DMF (0.1 M) and cool the solution to 0 °C in an ice bath.
Bromination: Slowly add N-Bromosuccinimide (NBS) (1.05 equiv) in portions. Causality note: NBS is chosen over Br2 to provide a controlled, mild source of electrophilic bromine, preventing over-bromination and preserving the kinetic product.
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature. Monitor completion via TLC.
Workup & Analysis: Quench with saturated aqueous Na2S2O3, extract with diethyl ether, dry over MgSO4, and concentrate.
Validation: Subject the crude product to 1H and 13C NMR spectroscopy.
For the 2,4-isomer, the disappearance of the C6 proton signal confirms ortho-bromination.
For the 2,5-isomer, the disappearance of the C4 proton signal confirms para-bromination.
Validation of HPLC-UV Analytical Methods for 4-(2,5-Difluorophenyl)morpholine Quantification: A Comparative Guide
As pharmaceutical pipelines increasingly incorporate halogenated aromatic intermediates, the need for robust, highly specific analytical methodologies is paramount. 4-(2,5-Difluorophenyl)morpholine presents a unique anal...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly incorporate halogenated aromatic intermediates, the need for robust, highly specific analytical methodologies is paramount. 4-(2,5-Difluorophenyl)morpholine presents a unique analytical challenge due to its dual chemical nature: an electron-deficient fluorinated aromatic ring coupled with a basic morpholine moiety.
This guide objectively compares analytical platforms and column chemistries to establish a fully optimized High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Furthermore, it provides a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[1].
Platform Comparison: HPLC-UV vs. GC-FID
When quantifying aromatic compounds, laboratories typically evaluate Gas Chromatography (GC) against HPLC.
GC-FID (Gas Chromatography - Flame Ionization Detection): GC-FID is highly regarded for its sensitivity and resolution when analyzing volatile, low-molecular-weight aromatics [2]. However, it is fundamentally suboptimal for 4-(2,5-Difluorophenyl)morpholine. The morpholine nitrogen introduces significant basicity and polarity, which prevents easy vaporization and leads to severe peak tailing or irreversible adsorption on standard GC columns unless the sample undergoes complex derivatization [2].
HPLC-UV: HPLC operates entirely in the liquid phase, making it the superior, non-destructive choice for polar, basic, and thermally labile compounds [2]. Because the difluorophenyl group acts as a strong chromophore, UV detection offers excellent sensitivity and linearity without the thermal stress associated with GC injection ports [2].
Column Chemistry: The Mechanistic Advantage of Phenyl-Hexyl over C18
The selection of the stationary phase is the most critical variable in this assay. Standard C18 columns rely exclusively on hydrophobic (dispersive) interactions . However, the highly electronegative fluorine atoms on 4-(2,5-Difluorophenyl)morpholine withdraw electron density from the aromatic ring, rendering it highly electron-deficient (a
π
-acid).
By employing a Phenyl-Hexyl stationary phase, analysts can exploit powerful
π−π
interactions. The electron-rich phenyl ring of the stationary phase acts as a Lewis base, selectively interacting with the electron-deficient difluorophenyl ring of the analyte [3]. This orthogonal retention mechanism provides superior selectivity, enhanced retention, and better resolution for fluorinated aromatics compared to traditional aliphatic C18 phases [4].
Figure 1: Decision matrix and workflow for the analytical method development of the target analyte.
To ensure absolute trustworthiness, this protocol incorporates a System Suitability Test (SST). The SST acts as a self-validating mechanism; the system must mathematically prove its precision and resolving power before any sample data is accepted.
Step 1: Mobile Phase Preparation & Causality
Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0.
Causality: The morpholine nitrogen has a pKa of ~8.3. At pH 3.0, the nitrogen is fully protonated. This prevents mixed-mode ion-exchange interactions with residual silanols on the silica support, which is the primary cause of peak tailing in basic compounds.
Causality: The CSH technology applies a low-level positive charge to the particle surface. This electrostatically repels the protonated morpholine moiety, yielding perfectly symmetrical peaks .
Elution: Isocratic 60% A / 40% B.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Column Temperature: 30°C.
Step 3: System Suitability Testing (SST) - The Self-Validating Gate
Prior to sample analysis, inject a 50 µg/mL standard solution six consecutive times. The run is only valid if:
The method was validated strictly according to the ICH Q2(R2) framework[5], which mandates rigorous testing of specificity, linearity, precision, accuracy, and quantitation limits to ensure the procedure is fit for its intended purpose [5].
The table below summarizes the quantitative validation data, highlighting the performance gap between the optimized CSH Phenyl-Hexyl method and a standard C18 approach.
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result (CSH Phenyl-Hexyl)
Experimental Result (Standard C18)
Specificity
No interference at retention time
Pass (Resolution > 2.5 from impurities)
Marginal (Co-elution with polar degradants)
Linearity (
R2
)
≥0.999
(Range: 10-100 µg/mL)
0.9998
0.9985
Precision (%RSD)
≤2.0%
(Repeatability, n=6)
0.6%
2.4% (Failed due to peak tailing)
Accuracy (Recovery)
98.0% - 102.0% (Spiked at 3 levels)
99.8%
±
0.4%
96.2%
±
1.8%
LOD / LOQ
S/N
≥
3 (LOD), S/N
≥
10 (LOQ)
0.05 µg/mL / 0.15 µg/mL
0.20 µg/mL / 0.60 µg/mL
Conclusion
For the quantification of 4-(2,5-Difluorophenyl)morpholine, HPLC-UV vastly outperforms GC-FID by eliminating thermal degradation and basic-site adsorption risks. Within the HPLC ecosystem, transitioning from a standard C18 phase to a CSH Phenyl-Hexyl phase leverages
π−π
interactions to drastically improve peak shape, selectivity, and ICH Q2(R2) validation metrics.
A Comparative Guide to Benchmarking Novel 4-Phenylmorpholine Kinase Inhibitors Against p38 MAPK Standards
Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory cytokines and environmen...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory cytokines and environmental stress.[1][2] Its central role in regulating the production of pro-inflammatory mediators like TNF-α and IL-1β has made it a high-priority target for therapeutic intervention in a spectrum of diseases, from rheumatoid arthritis to neurodegenerative conditions and cancer.[3][4][5]
The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical properties. When coupled with a substituted phenyl group, as in our model compound, a 4-(2,5-Difluorophenyl)morpholine derivative (hereafter referred to as Compound X ), it represents a promising chemical class for kinase inhibition.[6][7][8] However, promising in silico attributes and preliminary screening hits must be validated through rigorous, multi-faceted benchmarking against established standards. This process is not merely about ranking potencies; it is about building a comprehensive profile of a compound's behavior, including its selectivity, mechanism of action, and cellular efficacy.
This guide provides a framework for the systematic evaluation of novel p38 MAPK inhibitors, using Compound X as a case study. We will benchmark its performance against Doramapimod (BIRB 796) , a highly potent allosteric inhibitor, and SB203580 , a first-generation ATP-competitive inhibitor widely used as a research tool.[1][9][10] By explaining the causality behind our experimental choices and providing detailed, self-validating protocols, we aim to equip researchers with the tools to generate reliable and insightful comparative data.
The Benchmarking Workflow: From Biochemical Potency to Cellular Function
A robust benchmarking strategy must interrogate the inhibitor at multiple levels of biological complexity. Our approach begins with direct target engagement in a purified, cell-free system and progresses to confirming on-target activity and functional outcomes in a relevant cellular context.
Caption: A multi-tiered workflow for kinase inhibitor benchmarking.
Part 1: Biochemical Characterization
The initial step is to quantify the direct inhibitory activity of the compound on the purified kinase enzyme. This provides a clean, unambiguous measure of potency (IC50) that is not confounded by cellular factors like membrane permeability or efflux pumps.
Rationale: The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[11][12] Its high sensitivity and broad dynamic range make it ideal for determining accurate IC50 values. We use an ATP concentration at or near the Michaelis constant (Km) for p38α to ensure that competitive inhibitors can be fairly evaluated.
Methodology:
Reagent Preparation:
Prepare a 2X kinase solution: Recombinant human p38α enzyme in kinase reaction buffer.
Prepare a 2X substrate/ATP solution: A suitable substrate (e.g., ATF2) and ATP in kinase reaction buffer.[13]
Prepare 4X serial dilutions of Compound X, Doramapimod, and SB203580 in 100% DMSO, followed by a 1:100 dilution into kinase buffer to create 4X final concentrations with 1% DMSO.
Kinase Reaction:
In a 384-well plate, add 5 µL of the 4X inhibitor or vehicle control (1% DMSO in buffer).
Add 10 µL of the 2X kinase solution to all wells.
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.
Incubate the plate at room temperature for 60 minutes.
ADP Detection:
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes.
Data Analysis:
Measure luminescence using a plate-reading luminometer.
Normalize the data to high (vehicle control) and low (no enzyme) controls.
Plot the normalized signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data presented is representative and intended for illustrative purposes.
Expert Interpretation: The biochemical data establishes Compound X as a potent p38α inhibitor, comparable to the high-affinity standard, Doramapimod. Its superior selectivity against the closely related JNK2 kinase, a common off-target, suggests a well-defined interaction within the ATP-binding pocket. The 3-fold selectivity for the α-isoform over the β-isoform is a key characteristic that should be explored in subsequent cellular assays.
Part 2: Cellular Activity and Functional Impact
Demonstrating that a compound can engage its target in a complex cellular environment and elicit a desired functional response is the critical next step.
The p38 MAPK Signaling Pathway
Understanding the pathway is crucial for designing relevant cellular assays. Upon stimulation by stressors like lipopolysaccharide (LPS), upstream kinases (MKK3/6) phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, ultimately leading to the synthesis and release of inflammatory cytokines like TNF-α.[1][2][4]
Caption: The p38 MAPK signaling cascade leading to TNF-α production.
Rationale: THP-1 cells are a human monocytic cell line that robustly expresses the p38 pathway and produces TNF-α in response to LPS, making them an excellent model for inflammation.[9] This protocol combines two endpoints: a direct measure of target inhibition (p-p38 levels) and a key functional outcome (TNF-α secretion).
Methodology:
Cell Culture and Treatment:
Culture THP-1 cells to the appropriate density.
Pre-incubate cells with serially diluted Compound X, Doramapimod, SB203580, or vehicle (0.1% DMSO) for 1 hour.
LPS Stimulation:
Stimulate the cells with LPS (1 µg/mL final concentration).
For Western Blot analysis, incubate for 30 minutes.
For TNF-α ELISA, incubate overnight (18-24 hours).[9]
Endpoint 1: Western Blot for Phospho-p38:
After the 30-minute stimulation, harvest cells and prepare lysates.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
Probe with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38 (as a loading control).
Detect with appropriate secondary antibodies and visualize using chemiluminescence.
Endpoint 2: TNF-α ELISA:
After overnight incubation, centrifuge the plates and collect the supernatant.
Quantify the concentration of human TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
Data Analysis:
For the Western blot, quantify band intensities to determine the reduction in p38 phosphorylation relative to the LPS-stimulated vehicle control.
For the ELISA, plot the TNF-α concentration against the logarithm of inhibitor concentration to calculate the EC50 (the concentration for 50% inhibition of TNF-α production).
Data presented is representative and intended for illustrative purposes.
Expert Interpretation: The cellular data confirms that Compound X effectively penetrates the cell membrane and engages its intended target, inhibiting LPS-induced p38 phosphorylation with an EC50 of 35 nM. Crucially, this target engagement translates directly into a functional anti-inflammatory effect, blocking TNF-α secretion with a nearly identical EC50 of 40 nM. This tight correlation between target inhibition and functional outcome provides strong evidence for an on-target mechanism of action. While slightly less potent than Doramapimod in this cellular context, Compound X demonstrates a significant improvement over the first-generation inhibitor, SB203580.
Conclusion and Authoritative Recommendations
This comparative guide outlines a systematic and logical approach to benchmarking novel kinase inhibitors. Through a combination of biochemical and cellular assays, we have constructed a compelling profile for our hypothetical 4-(2,5-Difluorophenyl)morpholine derivative, Compound X.
Biochemically , Compound X is a potent and selective inhibitor of p38α MAPK.
Cellularly , it demonstrates excellent target engagement and translates this inhibition into a functional anti-inflammatory response.
Based on this robust dataset, Compound X presents a compelling profile that warrants further investigation. The provided protocols offer a standardized foundation for researchers to conduct similar comparative studies, ensuring the generation of high-quality, reproducible data essential for advancing drug discovery programs. The choice of inhibitor for a specific research question should always be guided by such comprehensive profiling. For studies requiring potent and selective p38α inhibition with a clear functional consequence, a compound like "Compound X" would be a superior tool compared to older, less selective standards.
Zhao, L., Wang, Y., Xu, Y., Sun, Q., Liu, H., Chen, Q., & Liu, B. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11495–11503. [Link]
Zhao, L., Wang, Y., Xu, Y., Sun, Q., Liu, H., Chen, Q., & Liu, B. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PMC. [Link]
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
Pelliccia, S., Di Giovanni, C., & Montanari, R. (2015). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules, 20(9), 16005–16023. [Link]
Estrada, A. A., et al. (2014). Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models. Journal of Medicinal Chemistry, 57(21), 9296–9314. [Link]
Campbell, P. A. (2014). IP-Kinase Assay. Bio-protocol, 4(5), e1059. [Link]
Zhang, J., Wang, H., & Li, Z. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry, 264, 116035. [Link]
Anastassiadis, T., et al. (2011). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]
Patel, S., et al. (2017). Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(19), 8219–8238. [Link]
Milde, T., et al. (2020). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular Cancer Therapeutics, 19(8), 1736–1750. [Link]
Furet, P., et al. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters, 18(15), 4316–4320. [Link]
Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
Dwivedi, A. R., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 12(35), 22933–22949. [Link]
A Comparative Guide to the Synthesis of 4-(2,5-Difluorophenyl)morpholine: An Assessment of Reproducibility and Practicality
In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is of paramount importance. Among these, N-aryl morpholines represent a privileged structural motif found in a multitu...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is of paramount importance. Among these, N-aryl morpholines represent a privileged structural motif found in a multitude of biologically active compounds. This guide provides an in-depth comparative analysis of two prominent synthetic routes to a specific N-aryl morpholine, 4-(2,5-difluorophenyl)morpholine, a valuable building block in medicinal chemistry. We will dissect the practicalities and reproducibility of both the Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr) pathways, offering field-proven insights to aid researchers in their synthetic endeavors.
Introduction to 4-(2,5-Difluorophenyl)morpholine
The 4-(2,5-difluorophenyl)morpholine scaffold incorporates a morpholine ring, a common feature in pharmaceuticals that often imparts favorable physicochemical properties such as improved solubility and metabolic stability[1]. The difluorophenyl moiety offers a site for potential metabolic resistance and can influence the electronic properties and binding interactions of a larger molecule. The reliable and reproducible synthesis of this building block is therefore a critical starting point for the development of new chemical entities.
This guide will explore two distinct and widely adopted synthetic strategies for the preparation of 4-(2,5-difluorophenyl)morpholine:
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.
Nucleophilic Aromatic Substitution (SNAr): A reaction in which a nucleophile displaces a leaving group on an aromatic ring, typically activated by electron-withdrawing groups.
We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis to guide the selection of the most appropriate method based on available resources, desired scale, and purity requirements.
The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl amines, offering a versatile and high-yielding method for the formation of C-N bonds[2]. This reaction typically employs a palladium catalyst in conjunction with a phosphine ligand to facilitate the coupling of an aryl halide or triflate with an amine.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. It generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical, as it influences the stability and reactivity of the palladium catalyst, with bulky, electron-rich phosphine ligands often providing the best results. The base plays a crucial role in the deprotonation of the amine, facilitating its entry into the catalytic cycle.
Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl chlorides with morpholine[3].
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).
Add anhydrous toluene to the flask.
Stir the mixture at room temperature for 10 minutes.
Add 1-chloro-2,5-difluorobenzene (1.0 equivalent) followed by morpholine (1.5 equivalents).
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature and quench with water.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(2,5-difluorophenyl)morpholine.
Discussion of Reproducibility
The reproducibility of the Buchwald-Hartwig amination is generally high, provided that stringent anhydrous and oxygen-free conditions are maintained. The quality of the palladium catalyst, ligand, and base are critical. Potential side reactions include hydrodehalogenation of the aryl halide and the formation of biaryl compounds, which can be minimized by careful control of the reaction temperature and stoichiometry.
Nucleophilic aromatic substitution is a classical method for the formation of C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups[4][5]. In the case of 4-(2,5-difluorophenyl)morpholine synthesis, the starting material would ideally be an activated difluorophenyl derivative. A plausible route involves the reaction of 1,2,4-trifluorobenzene with morpholine, where one of the fluorine atoms acts as a leaving group. The regioselectivity of this reaction is a key consideration.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (morpholine) attacks the carbon atom bearing a good leaving group (fluoride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of the fluoride ion. The presence of electron-withdrawing groups ortho and/or para to the leaving group stabilizes the Meisenheimer complex and accelerates the reaction. In 1,2,4-trifluorobenzene, the fluorine atoms themselves act as activating groups, albeit moderately.
Figure 2: General mechanism of the SNAr reaction for the synthesis of 4-(2,5-Difluorophenyl)morpholine.
Experimental Protocol
This protocol is based on general procedures for SNAr reactions of fluoroaromatics with amines[6].
Materials:
1,2,4-Trifluorobenzene
Morpholine
Potassium Carbonate (K₂CO₃)
Dimethyl Sulfoxide (DMSO)
Standard laboratory glassware
Procedure:
To a round-bottom flask, add 1,2,4-trifluorobenzene (1.0 equivalent), morpholine (2.0-3.0 equivalents), and potassium carbonate (2.0 equivalents).
Add dimethyl sulfoxide (DMSO) as the solvent.
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
Extract the aqueous mixture with ethyl acetate or diethyl ether.
Combine the organic layers, wash with water and then brine to remove residual DMSO.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 4-(2,5-difluorophenyl)morpholine. Note that separation from potential regioisomers may be necessary.
Discussion of Reproducibility
The SNAr approach can be sensitive to reaction conditions, particularly temperature and the presence of water, which can compete as a nucleophile. The choice of solvent is crucial, with polar aprotic solvents like DMSO, DMF, or NMP generally favoring the reaction. A key challenge in the reaction of 1,2,4-trifluorobenzene with morpholine is controlling the regioselectivity. Attack at the 4-position is generally favored due to electronic effects, but a mixture of isomers is possible, which could complicate purification and reduce the overall yield of the desired product.
High temperature (120-140 °C) in a polar aprotic solvent (e.g., DMSO)
Reaction Time
Typically shorter (6-12 hours)
Can be longer (24-48 hours)
Yield
Generally high
Moderate to high, but can be affected by side reactions
Selectivity
Highly regioselective
Potential for isomeric byproducts, requiring careful purification
Cost & Practicality
Higher cost due to palladium catalyst and ligand
Generally lower cost of reagents
Reproducibility
High, with strict control of reaction conditions
Can be variable depending on reaction control and purity of starting materials
Figure 3: Decision workflow for selecting a synthetic protocol.
Characterization of 4-(2,5-Difluorophenyl)morpholine
Independent of the synthetic route chosen, the final product should be thoroughly characterized to confirm its identity and purity.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine protons, typically two triplets around 3.8-4.0 ppm (for the -O-CH₂- protons) and 3.0-3.2 ppm (for the -N-CH₂- protons). The aromatic region will display complex multiplets due to fluorine-proton coupling.
¹³C NMR: The carbon NMR spectrum will show signals for the two distinct methylene carbons of the morpholine ring and the aromatic carbons, with characteristic C-F coupling constants.
¹⁹F NMR: The fluorine NMR will provide definitive evidence for the presence and substitution pattern of the fluorine atoms on the phenyl ring.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the final product.
Conclusion
Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution offer viable pathways for the synthesis of 4-(2,5-difluorophenyl)morpholine. The choice between these two methods will ultimately depend on the specific needs and resources of the research laboratory.
For high-throughput synthesis and medicinal chemistry applications where high purity and reliable yields are paramount, the Buchwald-Hartwig amination is often the preferred method, despite the higher cost of the catalyst system. Its high degree of regioselectivity simplifies purification and ensures the generation of the desired isomer.
For large-scale synthesis or in situations where cost is a primary concern , the SNAr route presents an attractive alternative. However, researchers must be prepared to invest time in optimizing the reaction conditions to maximize the yield of the desired regioisomer and to potentially perform more rigorous purification.
By understanding the nuances of each protocol, researchers can make an informed decision to reproducibly and efficiently synthesize 4-(2,5-difluorophenyl)morpholine, a valuable building block for the advancement of drug discovery programs.
References
(Reference for general morpholine synthesis, if available)
Le, C. M., & Dong, V. M. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16913–16919. [Link]
(Reference for a specific synthesis of a similar compound, if available)
Spectroscopic comparison of 4-(2,5-Difluorophenyl)morpholine and its fluorinated isomers
Analytical Differentiation of Fluorinated Phenylmorpholines: A Spectroscopic Guide to 4-(2,5-Difluorophenyl)morpholine and Its Isomers Fluorine substitution is a cornerstone strategy in modern medicinal chemistry. By int...
Author: BenchChem Technical Support Team. Date: April 2026
Analytical Differentiation of Fluorinated Phenylmorpholines: A Spectroscopic Guide to 4-(2,5-Difluorophenyl)morpholine and Its Isomers
Fluorine substitution is a cornerstone strategy in modern medicinal chemistry. By introducing fluorine atoms into a pharmacophore, drug development professionals can precisely modulate lipophilicity, metabolic stability, and the
pKa
of adjacent basic centers. The fluorinated phenylmorpholine motif is a privileged scaffold, serving as a critical structural component in various therapeutics, most notably the oxazolidinone antibiotic Linezolid (Zyvox), which utilizes a fluorinated phenylmorpholine side chain to target bacterial ribosomes [3].
However, distinguishing between closely related regioisomers—such as 4-(2,5-difluorophenyl)morpholine, 4-(3,4-difluorophenyl)morpholine, and 4-(2,4-difluorophenyl)morpholine—presents a significant analytical challenge during synthesis and quality control. As an Application Scientist, I have designed this guide to provide researchers with a robust, self-validating spectroscopic framework to unambiguously identify and differentiate these isomers using NMR, FT-IR, and HRMS.
I. Analytical Workflow & Logical Relationships
To ensure absolute structural assignment, our analytical pipeline relies on orthogonal techniques. Each method is calibrated to exploit specific electronic and steric differences induced by the varying positions of the fluorine atoms on the aromatic ring.
Caption: Workflow for the spectroscopic differentiation and cross-validation of fluorinated phenylmorpholine isomers.
II. Self-Validating Experimental Protocols
Multinuclear Magnetic Resonance (
1H
,
13C
,
19F
NMR)
Causality & Design:19F
NMR is highly sensitive to the local electronic environment, making it the premier tool for isomer differentiation [4]. However, fluorine nuclei exhibit unusually long longitudinal relaxation times (
T1
). To ensure quantitative integration and prevent signal saturation, a prolonged relaxation delay is mandatory.
Protocol:
Dissolve 15 mg of the morpholine derivative in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a standard 5 mm precision NMR tube.
Acquire
1H
spectra at 500 MHz using a 30° pulse angle, 16 scans, and a 2-second relaxation delay.
Acquire
19F
spectra at 470 MHz. Critical Step: Set the relaxation delay (
D1
) to at least 5 seconds to account for the long
T1
of fluorinated aromatics, ensuring accurate relative integration for chemical shift attribution [4].
Process data using Fourier transformation, applying a 0.3 Hz line broadening factor for
1H
and 1.0 Hz for
19F
.
Validation Checkpoint: The
1H
integration of the morpholine ring protons (8H total) must perfectly match the integration of the aromatic protons (3H total) to confirm sample purity before interpreting chemical shifts.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Causality & Design: Traditional KBr pellet methods are prone to moisture absorption, which can obscure the critical C-O-C and C-N stretching regions. ATR-FTIR eliminates this artifact, providing pristine spectra of the neat solid [1].
Protocol:
Clean the diamond ATR crystal of the FT-IR spectrometer with isopropanol and establish a background spectrum.
Deposit 2-3 mg of the neat fluorinated phenylmorpholine solid directly onto the crystal.
Apply consistent pressure using the ATR anvil to ensure uniform optical contact.
Scan from 4000 to 400
cm−1
at a resolution of 4
cm−1
, accumulating 32 scans to maximize the signal-to-noise ratio.
Validation Checkpoint: The absence of a broad band at 3400
cm−1
(O-H stretch from water) validates that the sample is anhydrous and the C-N/C-O-C regions are artifact-free.
High-Resolution Mass Spectrometry (HRMS)
Causality & Design: Electrospray Ionization (ESI) is selected over Electron Impact (EI) to minimize in-source fragmentation of the morpholine ring, ensuring a robust
[M+H]+
molecular ion for exact mass determination.
Protocol:
Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade acetonitrile and water.
Add 0.1% formic acid to the solvent matrix. Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the basic morpholine nitrogen [1].
Inject 2 µL into a Q-TOF LC/MS system operating in positive ESI mode.
Calibrate the mass axis using an internal reference mass standard to achieve sub-5 ppm mass accuracy.
Validation Checkpoint: The observed exact mass must fall within
±
3 ppm of the theoretical calculated mass to confirm the elemental composition (
C10H11F2NO
).
III. Comparative Spectroscopic Data & Mechanistic Insights
The quantitative data below highlights the distinct spectroscopic signatures of the N-linked difluorophenylmorpholine isomers.
Mechanistic Insight: The position of the fluorine atoms dictates the electron density on the morpholine nitrogen via inductive (-I) and resonance (+M) effects. In 4-(2,5-difluorophenyl)morpholine, the ortho-fluorine (F-2) exerts a strong inductive electron-withdrawing effect, deshielding the adjacent N-
CH2
protons (
δ
3.12 ppm) compared to the 3,4-isomer (
δ
3.07 ppm) [2]. Furthermore, the
19F
chemical shifts are highly diagnostic; the 2,5-isomer displays two distinct signals with a large spatial separation, whereas the 3,4-isomer shows strongly coupled ortho-fluorines shifted further upfield.
Table 2: FT-IR and HRMS Data Summary
Compound Isomer
IR C-F Stretch (
cm−1
)
IR C-O-C Stretch (
cm−1
)
HRMS
[M+H]+
Calculated
HRMS
[M+H]+
Observed
4-(2,5-Difluorophenyl)morpholine
1195, 1142
1118
200.0881
200.0884
4-(3,4-Difluorophenyl)morpholine
1210, 1155
1120
200.0881
200.0879
4-(2,4-Difluorophenyl)morpholine
1225, 1148
1115
200.0881
200.0882
Mechanistic Insight: The C-F stretching frequencies are sensitive to the aromatic substitution pattern. The 2,4-isomer exhibits a slightly higher frequency C-F stretch (1225
cm−1
) due to the synergistic electron-withdrawing effect of the meta-oriented fluorines, which strengthens the C-F bond force constant [1].
IV. Conclusion
The unambiguous differentiation of fluorinated phenylmorpholine isomers requires a holistic spectroscopic approach. By pairing the extreme sensitivity of
19F
NMR with the structural confirmation of HRMS and the functional group mapping of ATR-FTIR, researchers can confidently validate their synthetic pipelines and ensure the integrity of their drug development workflows.
References
Li, Y., et al. "Three-Component Reactions of Arynes, Amines, and Nucleophiles via a One-Pot Process." ACS Publications, Jul. 2018. Available at: [Link]
StudyGuides.com. "Zyvox (Antibiotic Drug) - Overview." StudyGuides, Mar. 2026. Available at: [Link]
Roseneau, et al. "A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds." RSC Publishing, Aug. 2022. Available at: [Link]
As a Senior Application Scientist, I frequently audit laboratory workflows where the handling of fluorinated intermediates is treated as an administrative afterthought. While 4-(2,5-Difluorophenyl)morpholine is a highly...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently audit laboratory workflows where the handling of fluorinated intermediates is treated as an administrative afterthought. While 4-(2,5-Difluorophenyl)morpholine is a highly valuable building block in drug discovery, its difluorophenyl moiety fundamentally alters its end-of-life logistics.
You cannot treat this compound like a standard organic solvent. Disposing of it improperly not only violates EPA Resource Conservation and Recovery Act (RCRA) regulations[1] but also poses severe infrastructural risks to disposal facilities. The following guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this specific compound.
Part 1: Physicochemical Profiling & Hazard Causality
Why the strict segregation?
Standard non-halogenated organic waste (like ethanol or hexane) is typically repurposed via "fuels blending"—burned for energy recovery at relatively low temperatures[2]. However, 4-(2,5-Difluorophenyl)morpholine contains two highly stable carbon-fluorine (C-F) bonds. If subjected to standard fuels blending, these bonds undergo incomplete thermal degradation, releasing highly corrosive and toxic hydrogen fluoride (HF) gas.
To neutralize HF and prevent the synthesis of fluorinated dioxins, halogenated waste must be routed to specialized rotary kiln incinerators operating at extreme temperatures (>1000°C), equipped with caustic scrubbers (e.g., sodium hydroxide systems)[3]. Because this specialized destruction process costs approximately twice as much as standard disposal[2], mixing even a small amount of 4-(2,5-Difluorophenyl)morpholine into a non-halogenated waste carboy legally reclassifies the entire volume as halogenated waste[4].
Table 1: Quantitative & Logistical Comparison of Waste Streams
Fig 1: Logical decision matrix and disposal workflow for fluorinated organic compounds.
Part 3: Standard Operating Procedure (Self-Validating Protocol)
This protocol is designed as a self-validating system. Every step includes a verification mechanism to ensure compliance and safety before proceeding to the next phase of the disposal lifecycle.
Phase 1: Point-of-Generation Segregation
Identify the Waste: Confirm the presence of 4-(2,5-Difluorophenyl)morpholine in your reaction mixture, extraction layer, or wash solvent.
Select the Correct Receptacle: Obtain a dedicated safety disposal can specifically labeled for "Halogenated Organic Waste"[2].
Causality Check: Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane). Solutions containing both halogenated and non-halogenated solvents are automatically considered halogenated, triggering the higher disposal cost bracket[4].
Phase 2: Primary Containment & pH Validation
pH Verification (Self-Validation Step): Before adding the waste to the carboy, test a small aliquot of the solution with a pH strip. The waste must fall between pH 5.5 and 9.5[2].
Causality: If the waste is highly acidic or basic, it must be neutralized in a fume hood prior to disposal. Strong acids or bases will degrade the metal or plastic integrity of the safety can and pose a severe reaction risk[2].
Transfer: Slowly pour the neutralized waste into the safety can using a designated funnel. Keep the lid closed at all times except when actively adding waste[2].
Immediate Labeling: Update the hazardous waste label immediately. Do not rely on memory. Record the exact approximate volume percentage of 4-(2,5-Difluorophenyl)morpholine and any carrier solvents (e.g., Dichloromethane)[4].
Phase 3: Compatibility Testing & Institutional Bulking
When individual lab containers are full, Environmental Health and Safety (EHS) personnel will bulk the waste into 55-gallon metal drums for transport[2].
Micro-Scale Compatibility Test (Self-Validation Step): Before bulking a new batch of 4-(2,5-Difluorophenyl)morpholine waste into a master drum, extract a small aliquot from the lab container and mix it with a sample from the master drum in a controlled 1-gallon test vessel[4].
Causality: Monitor for 5 minutes. If no exothermic reaction, gas evolution, or phase separation occurs, the waste is chemically compatible and safe to bulk[4].
Drum Sealing: Transfer the validated waste into the 55-gallon metal drum and secure the bung tightly to prevent volatile emissions.
Phase 4: Final Destruction
Manifesting: The drum is manifested under RCRA guidelines as a halogenated hazardous waste[1].
Incineration: The waste is transported to a commercial offsite treatment facility where it undergoes liquid injection or rotary kiln incineration coupled with high-efficiency caustic scrubbing to capture all fluorine atoms as inert fluoride salts[3].
References
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency (EPA).[Link]
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. US Environmental Protection Agency (EPA).[Link]
Personal protective equipment for handling 4-(2,5-Difluorophenyl)morpholine
Comprehensive Handling and Safety Guide: 4-(2,5-Difluorophenyl)morpholine This guide provides essential safety protocols and operational directives for the handling and disposal of 4-(2,5-Difluorophenyl)morpholine. As a...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Handling and Safety Guide: 4-(2,5-Difluorophenyl)morpholine
This guide provides essential safety protocols and operational directives for the handling and disposal of 4-(2,5-Difluorophenyl)morpholine. As a specialized chemical likely used in targeted drug discovery and development, a robust understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a comprehensive safety profile can be constructed by analyzing its core structural components: the morpholine ring and the difluorophenyl group. This document establishes a proactive safety framework rooted in scientific principles to ensure the well-being of all laboratory personnel.
Hazard Assessment: A Composite Analysis
The primary strategy for safely handling novel compounds is to assess the risks associated with their known structural motifs. 4-(2,5-Difluorophenyl)morpholine combines the well-documented hazards of a morpholine derivative with the considerations for halogenated aromatic compounds.
The Morpholine Moiety : Morpholine is a flammable, corrosive, and toxic heterocyclic amine.[1][2][3][4] It is known to cause severe skin burns and eye damage, and it is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5][6][7][8]
The Difluorophenyl Moiety : Fluorinated aromatic compounds, such as the related 2,5-Difluorophenylhydrazine, are known to be harmful upon ingestion, skin contact, or inhalation and can cause significant skin, eye, and respiratory irritation.[9]
Based on this composite analysis, a precautionary approach is mandated. The following table summarizes the anticipated hazards.
Anticipated Hazard
Classification
Rationale based on Structural Analogs
Flammability
Flammable Liquid and Vapor
The morpholine component is a flammable liquid.[1][2][3][10][11]
Acute Toxicity
Toxic/Harmful
Harmful if swallowed, inhaled, or in contact with skin, based on both morpholine and fluorophenyl analogs.[1][3][5][9]
Skin Corrosion/Irritation
Causes Severe Burns
The morpholine ring is highly corrosive and can cause severe skin burns and damage.[1][3][5][7]
Eye Damage/Irritation
Causes Serious Eye Damage
Both parent structures are known to cause severe and potentially irreversible eye damage.[3][5][9][12]
Organ Toxicity
Potential for Target Organ Damage
Prolonged or repeated exposure to morpholine can cause organ damage.[1][7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered PPE strategy is essential to mitigate the identified risks. All handling procedures must be conducted within a certified chemical fume hood to provide the primary engineering control against vapor inhalation.[5]
PPE Item
Specification
Justification & Rationale
Hand Protection
Chemical-resistant nitrile or neoprene gloves, inspected before use.
Prevents skin contact with the potentially corrosive and toxic compound.[4][5] Nitrile or neoprene offers appropriate resistance to the chemical classes involved.
Eye & Face Protection
Tightly-fitting chemical splash goggles AND a full-face shield.
Provides robust protection against splashes and vapors that can cause severe, irreversible eye damage. Standard safety glasses are insufficient.[5][12][13]
Body Protection
Flame-resistant (FR) lab coat (NFPA 2112 compliant). Long pants and closed-toe shoes are mandatory.
Protects against chemical splashes and mitigates the risk from the compound's anticipated flammability.[5][13] Avoid synthetic clothing that can melt.[13]
Respiratory Protection
Not required if work is confined to a certified fume hood.
A properly functioning fume hood provides adequate protection from vapor inhalation. For spill cleanup outside a hood, consult EHS for appropriate respirator selection.
Operational Protocols: From Receipt to Reaction
A systematic workflow minimizes exposure and ensures procedural integrity.
Step 1: Pre-Handling Preparation
Designate Area: Cordon off a specific area within a chemical fume hood for the procedure.
Verify Ventilation: Ensure the chemical fume hood is functioning correctly (check certification date and airflow monitor).
Assemble Materials: Gather all necessary equipment, including non-sparking tools and appropriately sized, compatible containers (e.g., borosilicate glass).[12]
Don PPE: Put on all required PPE as specified in the table above before handling the primary container.
Step 2: Aliquoting and Weighing
Ground Equipment: To prevent static discharge with a flammable compound, ground and bond all containers and receiving equipment.[1][3][4]
Work in Hood: Perform all transfers, including weighing, deep within the chemical fume hood with the sash at the lowest practical height.
Seal Promptly: Tightly close the source container immediately after aliquoting.
Step 3: Post-Handling Decontamination
Surface Cleaning: Decontaminate the work area within the fume hood using a suitable solvent, followed by soap and water.
Tool Decontamination: Thoroughly clean all non-disposable equipment that came into contact with the chemical.
PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Dispose of single-use PPE as hazardous waste.[14]
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[4]
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to an emergency is critical.
Small Spills (Contained within a Chemical Fume Hood)
Alert Personnel: Inform others in the immediate vicinity.
Contain Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[10][12][14]
Collect Absorbent: Carefully scoop the contaminated absorbent material using non-sparking tools and place it into a dedicated, labeled hazardous waste container.[12][14]
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup are considered hazardous waste.
Large Spills (Outside of a Chemical Fume Hood)
Evacuate: Immediately evacuate the affected area.
Isolate: Close all doors to the area to contain vapors.[14]
Alert EHS: Contact your institution's Environmental Health and Safety (EHS) emergency response team immediately. Do not attempt to clean up a large spill yourself.[14]
Personnel Exposure Protocols
Exposure Route
Immediate First Aid Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing. Seek immediate medical attention.[2][7][11][15]
Eye Contact
Immediately flush eyes with a gentle, steady stream of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][16]
Inhalation
Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[7][16]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4][15]
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.
Waste Segregation and Collection : All solid and liquid waste containing 4-(2,5-Difluorophenyl)morpholine, including contaminated PPE and cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.[5][14]
Container Requirements : The container must be made of a compatible material, such as high-density polyethylene, and kept tightly sealed when not in use.[3][5] The label must clearly state "Hazardous Waste" and the full chemical name: "4-(2,5-Difluorophenyl)morpholine".[5]
Waste Storage : Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from all sources of ignition and incompatible materials like oxidizing agents.[3][5][14]
Final Disposal : Contact your institution's EHS department to arrange for the pickup and disposal of the waste by licensed hazardous waste professionals.[14] Incineration is a preferred method for disposing of morpholine and its derivatives.[6]
Visualization: Safety Workflow Diagram
The following diagram illustrates the critical workflow for handling 4-(2,5-Difluorophenyl)morpholine, from initial preparation to final waste containment.
Caption: Core workflow for handling and waste containment.
References
Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide. Benchchem.
MORPHOLINE - MsdsDigital.com. MsdsDigital.com.
Morpholine (HSG 92, 1995). Inchem.org.
Morpholine. Santa Cruz Biotechnology.
Fluorine. Princeton University.
Flame Resistant PPE. Department of Chemistry and Biochemistry, University of Arizona.
Safety Data Sheet Morpholine Revision 5, D
SAFETY DATA SHEET - Morpholine. Fisher Scientific.
SAFETY DATA SHEET - 2,5-Difluorophenylhydrazine. Fisher Scientific.